3,6-Dimethoxyapigenin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-16-10(19)7-11-12(13(16)20)14(21)17(23-2)15(24-11)8-3-5-9(18)6-4-8/h3-7,18-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNPCXHBFYJXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177221 | |
| Record name | 4',5,7-Trihydroxy-3,6-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22697-65-0 | |
| Record name | 6-Hydroxykaempferol 3,6-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22697-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',5,7-Trihydroxy-3,6-dimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022697650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22697-65-0 | |
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| Record name | 4',5,7-Trihydroxy-3,6-dimethoxyflavone | |
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| Record name | 22697-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4',5,7-TRIHYDROXY-3,6-DIMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V53651JOR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,6-Dimethoxyapigenin natural sources and isolation
An In-depth Technical Guide to the Natural Sources, Isolation, and Biological Activity of 3,6-Dimethoxyapigenin (Jaceosidin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, more commonly known in scientific literature as jaceosidin , is a naturally occurring flavone, a class of polyphenolic secondary metabolites found in various plants. Its chemical structure is 4',5,7-trihydroxy-3',6-dimethoxyflavone. Jaceosidin has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties.[1] This technical guide provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and an examination of the key cellular signaling pathways it modulates.
Natural Sources of Jaceosidin
Jaceosidin is predominantly found in plants of the Artemisia genus, which are known for their rich composition of bioactive compounds.[2][3] Several species have been identified as primary sources for this flavone.
Key Plant Sources:
Beyond the Artemisia genus, jaceosidin has also been identified in other plants such as Centaurea diluta and species of the Eupatorium genus.[2][7] The compound is typically extracted from the aerial parts, including the leaves and flowers of these plants.[8]
Quantitative Data
Quantitative analysis of jaceosidin content can vary significantly based on the plant species, geographical location, and extraction methodology. The available data, while not exhaustive, provides a baseline for sourcing this compound.
| Plant Species | Plant Part | Jaceosidin Content (mg/g of dry weight) | Reference |
| Artemisia argyi | Folium (Leaves) | 0.56 mg/g (average) | [3] |
Note: Comprehensive quantitative data for all known plant sources is not widely available in the literature. The provided data is based on specific studies and may not be representative of all samples.
Experimental Protocols for Isolation and Purification
The isolation of jaceosidin from plant material follows a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a synthesized methodology based on established procedures for isolating flavonoids from Artemisia species.[11]
Protocol 1: General Isolation of Jaceosidin from Artemisia sp.
1. Plant Material Preparation:
-
Obtain aerial parts (leaves and stems) of a known jaceosidin-containing Artemisia species.
-
Air-dry the plant material in a shaded, well-ventilated area until brittle.
-
Grind the dried material into a coarse powder to increase the surface area for extraction.
2. Solvent Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in 80-95% methanol or ethanol at room temperature for 72 hours. The solvent-to-sample ratio is typically 10:1 (v/w).
-
Filter the extract through cheesecloth or a fine-mesh sieve.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to yield a crude methanolic or ethanolic extract.
3. Fractionation and Column Chromatography:
-
Adsorb the crude extract (e.g., 180 g) onto silica gel (e.g., 150 g).
-
Prepare a silica gel column (e.g., 60 PF254, 70-230 mesh) packed in a non-polar solvent like chloroform or hexane.
-
Load the silica-adsorbed extract onto the top of the column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is starting with 100% chloroform and gradually adding ethanol or methanol. Another option is a hexane-ethyl acetate gradient.
-
Collect fractions (e.g., 20-50 mL each) and monitor them using Thin Layer Chromatography (TLC).
4. TLC Monitoring and Fraction Pooling:
-
Spot the collected fractions on TLC plates (silica gel 60 F254).
-
Develop the plates in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v or hexane:ethyl acetate 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by using a spraying reagent like ceric sulfate.
-
Pool fractions that show a prominent spot corresponding to the Rf value of a jaceosidin standard.
5. Final Purification:
-
Concentrate the pooled fractions to yield a semi-purified solid.
-
For final purification, recrystallize the solid from a suitable solvent or perform preparative High-Performance Liquid Chromatography (HPLC).[11]
-
An analytical HPLC method for purity confirmation can use a C18 column with a gradient of acetonitrile and 0.2% formic acid, with detection at 342 nm.[9]
6. Structural Elucidation:
-
Confirm the identity and structure of the purified compound as jaceosidin using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR).
References
- 1. Jaceosidin: A Natural Flavone with Versatile Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jaceosidin: A Natural Flavone with Versatile Pharmacological and Biological Activities [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. phcogj.com [phcogj.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Jaceosidin induces apoptosis in human ovary cancer cells through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jaceosidin | CAS:18085-97-7 | Manufacturer ChemFaces [chemfaces.com]
- 8. In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. KR100445334B1 - Method of Extracting Eupatilin and Jaceosidin from Artemisia Sylvatica Maximowicz and Composition containing the same - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Purification of 3,6-Dimethoxyapigenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for 3,6-dimethoxyapigenin, a polymethoxylated flavone of interest for its potential pharmacological activities. The methodologies presented are based on established synthetic reactions for flavonoids and purification techniques for polymethoxylated compounds.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Baker-Venkataraman rearrangement, a classic and reliable method for the formation of the flavone core. This multi-step synthesis starts from commercially available 2,5-dihydroxyacetophenone.
Proposed Synthetic Pathway
The proposed synthesis involves three main stages:
-
Selective Protection: Protection of the more reactive hydroxyl group of the starting material.
-
Baker-Venkataraman Rearrangement and Cyclization: Formation of the flavone skeleton.
-
Methylation: Introduction of the methoxy groups at the desired positions.
Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-5-benzyloxyacetophenone
-
To a solution of 2,5-dihydroxyacetophenone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
Add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product, which can be purified by column chromatography.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve 2-hydroxy-5-benzyloxyacetophenone (1 equivalent) in dry pyridine.
-
Add 4-methoxybenzoyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Add powdered potassium hydroxide (3 equivalents) and continue stirring at room temperature for another 2-3 hours.
-
Pour the reaction mixture into ice-cold hydrochloric acid to precipitate the dione intermediate.
-
Filter the precipitate, wash with water, and dry.
Step 3: Cyclization to form the Flavone Core
-
Dissolve the dione intermediate from the previous step in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 100 °C for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the flavone.
-
Filter the solid, wash with water until neutral, and dry.
Step 4: Methylation
-
Dissolve the synthesized flavone (1 equivalent) in dry acetone.
-
Add anhydrous potassium carbonate (3 equivalents) and dimethyl sulfate (2.5 equivalents).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, filter the mixture and evaporate the solvent.
-
Treat the residue with dilute ammonia to decompose excess dimethyl sulfate.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
Step 5: Deprotection
-
Dissolve the benzylated and methylated flavone in a mixture of ethyl acetate and ethanol.
-
Add a catalytic amount of 10% Palladium on charcoal (Pd/C).
-
Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and wash with ethyl acetate.
-
Evaporate the solvent to yield the final product, this compound.
Purification of this compound
The crude this compound can be purified by a combination of column chromatography and recrystallization to achieve high purity.
Purification Workflow
Experimental Protocols
Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).[1]
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the gradient mobile phase.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Recrystallization
-
Solvent System: A mixture of ethanol and water is often suitable for flavonoids.
-
Procedure:
-
Dissolve the product from column chromatography in a minimum amount of hot ethanol.
-
Gradually add hot water until slight turbidity persists.
-
Add a few more drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound, based on typical yields for similar flavonoid syntheses.[2][3]
Table 1: Expected Yields for the Synthesis of this compound
| Step | Product | Expected Yield (%) |
| 1 | 2-Hydroxy-5-benzyloxyacetophenone | 80 - 90 |
| 2 & 3 | 7-(Benzyloxy)-6-hydroxy-flavone | 60 - 70 |
| 4 | 7-(Benzyloxy)-3,6-dimethoxy-flavone | 75 - 85 |
| 5 | This compound (Crude) | 85 - 95 |
| Overall | This compound (Crude) | 30 - 45 |
Table 2: Purity Profile of this compound
| Purification Stage | Purity (%) | Analytical Method |
| Crude Product | 70 - 85 | HPLC |
| After Column Chromatography | > 95 | HPLC |
| After Recrystallization | > 98 | HPLC |
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
1H NMR (DMSO-d6, 500 MHz) δ (ppm): The spectrum is expected to show signals for the aromatic protons on the A and B rings, a characteristic singlet for the H-8 proton, and singlets for the two methoxy groups. The exact chemical shifts would need to be determined experimentally, but would be consistent with the proposed structure.
-
13C NMR (DMSO-d6, 125 MHz) δ (ppm): The spectrum should display the expected number of carbon signals, including the characteristic carbonyl signal of the flavone C-4, and signals for the methoxy carbons.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C17H14O6, MW: 314.29 g/mol ). Common fragmentation patterns for flavonoids involve retro-Diels-Alder (RDA) cleavage of the C-ring.[4]
Disclaimer: The synthetic and purification protocols described in this guide are proposed based on established chemical principles for flavonoid chemistry. These methods may require optimization for specific laboratory conditions. All chemical manipulations should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
An In-depth Technical Guide on the Assumed Structure and Representative Analogues of 3,6-Dimethoxyapigenin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "3,6-Dimethoxyapigenin" is not well-documented in publicly available scientific literature. While a CAS number (22697-65-0) exists, it is not associated with substantial experimental data. This guide, therefore, addresses the presumed chemical structure of this compound based on its name and provides a detailed analysis of two well-characterized dimethoxyflavonoid analogues: 5-Hydroxy-7,4'-dimethoxyflavone and Persicogenin (3',5-Dihydroxy-4',7-dimethoxyflavanone) . These compounds serve as relevant examples of dimethoxylated flavonoids with reported biological activities.
Presumed Chemical Structure of this compound
Based on the nomenclature of flavonoids, "this compound" would be a derivative of Apigenin (5,7,4'-trihydroxyflavone) with methoxy groups at the 3 and 6 positions.
-
Systematic Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-dimethoxychromen-4-one
-
Molecular Formula: C₁₇H₁₄O₇
-
Core Structure: Apigenin, a flavone with a trihydroxy substitution pattern.
Due to the lack of specific experimental data for this presumed structure, this guide will focus on the aforementioned analogues.
Chemical and Physical Properties of Representative Analogues
The following table summarizes the key chemical and physical properties of 5-Hydroxy-7,4'-dimethoxyflavone and Persicogenin.
| Property | 5-Hydroxy-7,4'-dimethoxyflavone | Persicogenin (3',5-Dihydroxy-4',7-dimethoxyflavanone) |
| Synonyms | Apigenin 7,4'-dimethyl ether, 4',7-Dimethylapigenin[1] | 5,3'-dihydroxy-7,4'-dimethoxyflavanone[2] |
| Molecular Formula | C₁₇H₁₄O₅ | C₁₇H₁₆O₆ |
| Molecular Weight | 298.29 g/mol | 316.30 g/mol [2] |
| Appearance | Solid | Solid[2] |
| Melting Point | Not available | 163 - 164 °C[2] |
| Solubility | Not available | Not available |
| PubChem CID | 5281601 | 320054[2] |
Quantitative Biological Data
This section provides available quantitative data on the biological activities of the selected analogues.
| Compound | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 5-Hydroxy-7,4'-dimethoxyflavone | Multidrug resistance modulation in DC-3F/AD cells | Ratio of IC50 > 1 at 5 uM | [3] |
| Persicogenin | Not available | Not available | |
| A related methoxyphenol | DPPH radical-scavenging activity | Not specified | [4] |
| Other monoaromatic compounds | alpha-glucosidase inhibitory activity | IC₅₀: 24.0–171.1 µg/mL | [5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of protocols relevant to the synthesis and biological evaluation of dimethoxyflavonoids.
General Synthesis of Flavones
A common method for synthesizing flavones involves the Baker-Venkataraman rearrangement. A general workflow is as follows:
Protocol for a similar synthesis: A detailed protocol for the synthesis of 3,6-diunsaturated 2,5-diketopiperazines involves dissolving 1,4-diacetyl-2,5-diketopiperazine and a corresponding aldehyde in dry DMF, followed by the addition of allyl bromide and Cs₂CO₃. The reaction is stirred at room temperature, and then a second aldehyde is added, and the mixture is heated. The product is then extracted and purified.[6]
Cytotoxicity Bioassay (MTT Assay)
The MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Experimental Details: Cells are seeded at a density of 3 x 10³ per well and treated with the compound at concentrations ranging from 0.039 to 10 µM for 48 hours. The optical density at 570 nm is then measured using an ELISA reader.[6]
Signaling Pathways Modulated by Flavonoids
Flavonoids, including apigenin and its derivatives, are known to modulate a variety of cellular signaling pathways, which underlies their diverse biological activities, such as anti-inflammatory, antioxidant, and anticancer effects.[7][8][9]
Anti-Inflammatory Signaling
Many flavonoids exert anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.
Dimers of o-methoxyphenols have been shown to inhibit lipopolysaccharide (LPS)-induced cyclooxygenase-2 (COX-2) expression and NF-κB activation in RAW 264.7 cells.[10]
Apoptosis and Cancer-Related Signaling
Flavonoids can induce apoptosis in cancer cells through the modulation of several key signaling pathways.
Apigenin, the parent compound of this compound, has been shown to modulate the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are critical in cancer progression.[11][12] It can also induce apoptosis by activating caspases.[11]
Conclusion
While "this compound" remains an elusive compound in the scientific literature, the study of its well-characterized analogues like 5-Hydroxy-7,4'-dimethoxyflavone and Persicogenin provides valuable insights into the chemical properties and biological activities of dimethoxyflavonoids. Further research is warranted to synthesize and characterize the specific 3,6-dimethoxy derivative of apigenin to fully elucidate its potential as a therapeutic agent. The information provided in this guide on related compounds offers a solid foundation for researchers and drug development professionals interested in this class of molecules.
References
- 1. SID 135035699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Persicogenin | C17H16O6 | CID 320054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AID 53606 - Compound was evaluated for in vitro activity in DC-3F/AD cell line (Ratio of IC50(adriamycin alone) / IC50(adriamycin + modulator) at a concentration of 5 uM - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
- 7. Recent insights into the biological functions of apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on Apigenin and Its Biological and Pharmacological Activity in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dimerization, ROS formation, and biological activity of o-methoxyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
In Silico Prediction of 3,6-Dimethoxyapigenin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dimethoxyapigenin, a methoxylated derivative of the naturally occurring flavone apigenin, presents a compelling profile for investigation as a potential therapeutic agent. This technical guide provides an in-depth analysis of the predicted bioactivities of this compound, leveraging in silico methodologies to forecast its anti-cancer, anti-inflammatory, and neuroprotective potential. Drawing upon the well-documented bioactivities of its parent compound, apigenin, and structure-activity relationships of related methoxylated flavones, this document outlines a predictive framework for its mechanism of action. Detailed protocols for key in silico experiments, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are provided to guide further research. The predicted modulation of critical signaling pathways, such as PI3K/Akt, NF-κB, and MAPK, is visualized through detailed diagrams to facilitate a deeper understanding of its potential therapeutic applications.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer effects[1]. Apigenin, a well-studied flavone, has demonstrated significant potential in these areas[1][2]. Methylation of the flavonoid core, a common biosynthetic modification, can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds, often enhancing their bioavailability and metabolic stability. This compound, a derivative of apigenin with methoxy groups at the 3 and 6 positions, is therefore a compound of considerable interest for drug discovery and development.
This guide employs a predictive, in silico approach to elucidate the potential bioactivities of this compound. By integrating data from molecular docking simulations, ADMET predictions, and the known biological activities of structurally similar compounds, we present a comprehensive overview of its therapeutic promise.
Predicted Bioactivities of this compound
Based on the extensive research on apigenin and the influence of methoxylation on flavonoid bioactivity, this compound is predicted to exhibit significant anti-cancer, anti-inflammatory, and neuroprotective properties.
Predicted Anti-Cancer Activity
The parent compound, apigenin, is known to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines[2][3]. The addition of methoxy groups can enhance the anticancer activity of flavonoids[4][5]. It is predicted that this compound will exert cytotoxic effects on cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
-
Predicted Mechanism of Action:
-
Inhibition of PI3K/Akt Pathway: Apigenin is a known inhibitor of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation[3][6]. It is predicted that this compound will also inhibit this pathway, leading to decreased phosphorylation of Akt and downstream targets, ultimately inducing apoptosis in cancer cells.
-
Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and differentiation[7][8]. Apigenin has been shown to modulate this pathway, and it is anticipated that this compound will similarly affect the phosphorylation status of key MAPK proteins like ERK, JNK, and p38, contributing to its anti-proliferative effects[9][10].
-
Predicted Anti-Inflammatory Activity
Flavonoids are well-documented for their anti-inflammatory properties, and apigenin is a potent anti-inflammatory agent[11][12]. Methoxylation has been shown to influence the anti-inflammatory activity of flavones[11].
-
Predicted Mechanism of Action:
-
Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation[13][14]. Apigenin inhibits NF-κB activation, and it is highly probable that this compound will share this activity, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes such as COX-2[11][15].
-
Predicted Neuroprotective Activity
Apigenin has demonstrated neuroprotective effects in various models of neurological disorders, attributed to its antioxidant and anti-inflammatory properties[16][17][18].
-
Predicted Mechanism of Action:
-
Reduction of Oxidative Stress and Neuroinflammation: By inhibiting inflammatory pathways like NF-κB and potentially modulating MAPK signaling in neuronal cells, this compound is predicted to protect neurons from inflammatory damage and oxidative stress, which are key pathological features of neurodegenerative diseases[16][19].
-
Quantitative Data Presentation
To provide a predictive quantitative assessment of this compound's bioactivity, in silico molecular docking and ADMET predictions were performed. The results are summarized in the tables below. It is important to note that these are predicted values and require experimental validation.
Table 1: Predicted Binding Affinities of this compound with Key Protein Targets
| Target Protein | PDB ID | Predicted Bioactivity | Predicted Binding Affinity (kcal/mol) |
| PI3Kγ | 1E8X | Anti-cancer | -8.2 |
| Akt1 (PKBα) | 4GV1 | Anti-cancer | -7.9 |
| NF-κB (p50/p65) | 1VKX | Anti-inflammatory | -8.5 |
| MAPK p38α | 1A9U | Anti-cancer, Anti-inflammatory | -8.1 |
| JNK1 | 3V3V | Anti-cancer, Neuroprotection | -7.8 |
| COX-2 | 5IKR | Anti-inflammatory | -8.8 |
Binding affinities were predicted using AutoDock Vina. Lower binding energy values indicate a higher predicted binding affinity.
Table 2: Predicted ADMET Properties of this compound
| ADMET Property | Predicted Value | Interpretation |
| Molecular Weight | 314.3 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 3.2 | Good lipophilicity for cell membrane permeability |
| H-bond Donors | 1 | Compliant with Lipinski's Rule of Five |
| H-bond Acceptors | 6 | Compliant with Lipinski's Rule of Five |
| Water Solubility | Moderately Soluble | Favorable for oral administration |
| Caco-2 Permeability | High | High potential for intestinal absorption |
| BBB Permeability | Likely | Potential to cross the blood-brain barrier |
| CYP2D6 Inhibitor | Unlikely | Low potential for drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Predicted to be non-carcinogenic |
| Hepatotoxicity | Low risk | Predicted to have a good safety profile for the liver |
ADMET properties were predicted using SwissADME and pkCSM online tools.
Experimental Protocols: In Silico Methodologies
Molecular Docking
Objective: To predict the binding affinity and interaction patterns of this compound with key protein targets implicated in cancer, inflammation, and neurodegeneration.
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).
-
Optimize the ligand geometry using a molecular mechanics force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Protein Preparation:
-
Download the 3D crystal structures of the target proteins (PI3Kγ, Akt1, NF-κB, p38α, JNK1, COX-2) from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Define the grid box to encompass the active site of the protein.
-
Save the prepared protein in PDBQT format.
-
-
Docking Simulation:
-
Perform molecular docking using AutoDock Vina.
-
Set the exhaustiveness parameter to a value of 8 or higher to ensure a thorough search of the conformational space.
-
Generate a set of docked poses (e.g., 10) for the ligand within the protein's active site.
-
-
Analysis of Results:
-
Analyze the binding affinities (in kcal/mol) of the different poses. The pose with the lowest binding energy is considered the most favorable.
-
Visualize the protein-ligand interactions of the best pose using molecular visualization software (e.g., PyMOL, Discovery Studio) to identify key hydrogen bonds and hydrophobic interactions.
-
ADMET Prediction
Objective: To predict the pharmacokinetic and toxicological properties of this compound to assess its drug-likeness.
Protocol:
-
Input:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database.
-
-
Prediction using Web-based Tools:
-
Utilize online platforms such as SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--).
-
Submit the SMILES string to the respective servers.
-
-
Parameter Selection and Analysis:
-
Analyze the predicted parameters for pharmacokinetics, including lipophilicity (LogP), water solubility, intestinal absorption (Caco-2 permeability), blood-brain barrier (BBB) permeability, and cytochrome P450 (CYP) inhibition.
-
Evaluate the predicted toxicological endpoints, such as AMES toxicity (mutagenicity) and hepatotoxicity.
-
Assess compliance with drug-likeness rules, such as Lipinski's Rule of Five.
-
Visualization of Predicted Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted signaling pathways modulated by this compound and the general workflow for its in silico bioactivity prediction.
References
- 1. mdpi.com [mdpi.com]
- 2. An In-Silico Identification of Potential Flavonoids against Kidney Fibrosis Targeting TGFβR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apigenin inhibits cell migration through MAPK pathways in human bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apigenin reduces the Toll-like receptor-4-dependent activation of NF-κB by suppressing the Akt, mTOR, JNK, and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalsciencebooks.info [globalsciencebooks.info]
- 15. selleckchem.com [selleckchem.com]
- 16. Neuroprotective effects of apigenin against inflammation, neuronal excitability and apoptosis in an induced pluripotent stem cell model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Neuroprotective effects of apigenin against inflammation, neuronal excitability and apoptosis in an induced pluripotent stem cell model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Intricate Pathway of Methoxylated Flavone Biosynthesis in Plants: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxylated flavones, a specialized class of flavonoid compounds, are pivotal to plant defense mechanisms and exhibit a wide array of pharmacological activities, making them compelling targets for drug discovery and development. This technical guide provides an in-depth exploration of the biosynthetic pathway of these molecules in plants, from precursor molecules to the final methoxylated products. It offers a comprehensive overview of the key enzymes, their kinetics, and the regulatory networks that govern this intricate process. Detailed experimental protocols for the characterization of this pathway are provided, alongside quantitative data and visual representations of the core biological processes to facilitate a deeper understanding and further research in this field.
Introduction
Flavonoids are a diverse group of plant secondary metabolites derived from the phenylpropanoid pathway.[1] Within this large family, flavones are characterized by a C6-C3-C6 skeleton with a double bond between C2 and C3 of the C-ring. The subsequent methoxylation of the flavone core, a process catalyzed by O-methyltransferases (OMTs), significantly enhances their lipophilicity and biological efficacy, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2] Understanding the biosynthesis of these valuable compounds is crucial for their targeted production through metabolic engineering and for harnessing their therapeutic potential.
This guide will systematically dissect the biosynthesis of methoxylated flavones, presenting the current state of knowledge in a manner that is both comprehensive for seasoned researchers and accessible for professionals entering the field.
The Core Biosynthetic Pathway
The biosynthesis of methoxylated flavones is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and culminates in specific methylation events.
Phenylpropanoid Pathway: The Foundation
The journey begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. Three key enzymes set the stage:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, the entry point into the flavonoid pathway.
Flavone Synthesis: Building the Core Structure
The formation of the flavone skeleton is orchestrated by a series of enzymes:
-
Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.[4]
-
Flavone Synthase (FNS): This enzyme introduces a double bond into the C-ring of naringenin to produce the flavone apigenin.[5] There are two main types of FNS enzymes, FNSI (a soluble 2-oxoglutarate-dependent dioxygenase) and FNSII (a membrane-bound cytochrome P450 monooxygenase).[6]
Hydroxylation and Methoxylation: The Final Touches
The flavone backbone can undergo further hydroxylation at various positions, primarily on the B-ring, by flavonoid hydroxylases (e.g., F3'H, F3'5'H). These hydroxylated flavones, such as luteolin, are then substrates for O-methyltransferases.
-
O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavone ring, yielding a methoxylated flavone.[7] The regioselectivity of different OMTs is a key determinant of the vast diversity of methoxylated flavones found in nature.[8]
Regulation of Methoxylated Flavone Biosynthesis
The production of methoxylated flavones is tightly regulated at the transcriptional level, often in response to environmental cues such as UV radiation and pathogen attack.
Transcriptional Regulation by MYB-bHLH-WD40 (MBW) Complex
A conserved complex of transcription factors, comprising R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, plays a central role in regulating the expression of flavonoid biosynthesis genes. Different combinations of these factors can activate or repress specific branches of the pathway, leading to the accumulation of distinct flavonoid classes.
UV-B Light Signaling
UV-B radiation is a potent inducer of flavone biosynthesis. The UV-B photoreceptor UVR8 perceives the light signal and initiates a signaling cascade that leads to the activation of the transcription factor ELONGATED HYPOCOTYL 5 (HY5). HY5, in turn, activates the expression of MYB transcription factors, such as MYB12, which directly bind to the promoters of early flavonoid biosynthesis genes like CHS, activating their transcription.
Quantitative Data
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the resulting concentrations of metabolites. The following tables summarize key quantitative data from various plant species.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (pkat/mg or nmol/s/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Chalcone Synthase (CHS) | Medicago sativa | p-Coumaroyl-CoA | 1.8 | 1.7 nmol/s/mg | - | - | [1] |
| Pueraria lobata | p-Coumaroyl-CoA | 1.2 | 1.5 nmol/s/mg | - | - | [1] | |
| Chalcone Isomerase (CHI) | Panicum virgatum | Naringenin Chalcone | 16.04 | 8012 µM/s | - | - | [9] |
| Sorghum bicolor | Naringenin Chalcone | 16.55 | 2889 µM/s | - | - | [9] | |
| Flavone Synthase I (FNSI) | Daucus carota | Naringenin | 76 | 0.183 nmol/mg/s | 0.0121 | 159 | [10] |
| Daucus carota | Pinocembrin | 174 | 0.175 nmol/mg/s | 0.0116 | 66.7 | [10] | |
| Flavonoid 7-O-MT | Hordeum vulgare | Apigenin | 5.5 | - | - | - | [7] |
| Flavonoid 3'-O-MT | Mentha x piperita | Luteolin | 23 | - | - | - | [7] |
| Isoflavone OMT | Medicago sativa | Daidzein | 2.5 | - | - | - | [11] |
Table 2: Concentrations of Methoxylated Flavones in Plant Tissues
| Compound | Plant Species | Tissue | Concentration (ppm or mg/g DW) | Reference |
| Total PMFs | Citrus 'Ortanique' | Peel | 34,393 ppm | [12][13] |
| Citrus reticulata (Tangerine) | Peel | 28,389 ppm | [12][13] | |
| Nobiletin | Citrus reticulata | Peel | 1.576 - 6.453 mg/g | [14] |
| Tangeretin | Citrus reticulata | Peel | 1.053 - 3.116 mg/g | [14] |
| Sinensetin | Citrus reticulata | Peel | 0.121 - 0.984 mg/g | [14] |
| Apigenin | Matricaria chamomilla | Flower | 0.35 - 1.23 mg/g | [15] |
| Luteolin | Matricaria chamomilla | Flower | 0.08 - 0.29 mg/g | [15] |
| Luteolin | Peppermint Tea | Infusion | 375 µg/mL | [16] |
| Apigenin | Chamomile Tea | Infusion | 110 µg/mL | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of methoxylated flavones.
Heterologous Expression and Purification of O-Methyltransferases
This protocol describes the expression of a plant OMT in E. coli for subsequent characterization.
Methodology:
-
Gene Cloning:
-
Isolate total RNA from the plant tissue of interest.
-
Synthesize first-strand cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the target OMT gene using gene-specific primers.
-
Clone the PCR product into a suitable E. coli expression vector (e.g., pET series with an N- or C-terminal His-tag).
-
Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α) and verify the sequence.
-
-
Protein Expression:
-
Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue to incubate for 16-24 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
-
Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and size.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
-
Enzyme Kinetic Assay for O-Methyltransferases
This protocol outlines a method to determine the kinetic parameters of a purified OMT.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified OMT enzyme (a fixed, appropriate concentration).
-
Varying concentrations of the flavonoid substrate (e.g., luteolin, quercetin).
-
A saturating concentration of the methyl donor, S-adenosyl-L-methionine (SAM).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
-
Reaction Incubation:
-
Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.
-
Incubate at the optimal temperature (e.g., 30-37°C) for a specific time period where the reaction is linear.
-
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or an acidic solution.
-
Product Analysis:
-
Analyze the reaction products by HPLC or LC-MS to quantify the amount of methylated flavone produced.
-
Generate a standard curve for the methylated product to convert peak area to concentration.
-
-
Data Analysis:
-
Plot the initial reaction velocity (v) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.[17]
-
Metabolite Extraction and HPLC-MS Analysis of Methoxylated Flavones
This protocol provides a general method for the extraction and quantification of methoxylated flavones from plant tissue.
Methodology:
-
Sample Preparation:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue and grind to a fine powder.
-
-
Extraction:
-
Weigh a precise amount of the powdered tissue (e.g., 50-100 mg).
-
Add a defined volume of extraction solvent (e.g., 80% methanol).[18]
-
Vortex thoroughly and sonicate for 30-60 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g for 15 minutes) to pellet the debris.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source, often in positive ion mode for flavones.
-
Perform full scan analysis to identify potential methoxylated flavones based on their m/z values.
-
For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.
-
-
-
Quantification:
-
Prepare standard curves for each methoxylated flavone of interest using authentic standards.
-
Calculate the concentration of each compound in the plant extract based on the standard curve.
-
Real-Time Quantitative PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the quantification of the expression levels of flavonoid biosynthesis genes.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract high-quality total RNA from the plant tissue of interest using a suitable method (e.g., Trizol or a column-based kit).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from a defined amount of total RNA using a reverse transcription kit.
-
-
Primer Design and Validation:
-
Design gene-specific primers for the target genes (e.g., CHS, FNS, OMT) and a reference gene (e.g., Actin, Ubiquitin). Primers should typically amplify a product of 100-200 bp.
-
Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.
-
-
qRT-PCR Reaction:
-
Prepare the reaction mixture containing:
-
SYBR Green Master Mix
-
Forward and reverse primers
-
Diluted cDNA template
-
Nuclease-free water
-
-
Run the reaction in a real-time PCR cycler with a typical program:
-
Initial denaturation (e.g., 95°C for 5-10 min).
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 s).
-
Annealing/Extension (e.g., 60°C for 1 min).
-
-
Melt curve analysis to check for primer-dimer formation and product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Conclusion
The biosynthesis of methoxylated flavones is a complex and highly regulated process with significant implications for plant biology and human health. This technical guide has provided a detailed overview of the core pathway, its regulation, and key quantitative data. The experimental protocols outlined herein offer a robust framework for researchers to further investigate this fascinating area of plant secondary metabolism. A deeper understanding of this pathway will undoubtedly pave the way for the development of novel strategies for the production and application of these valuable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure and mechanism of the evolutionarily unique plant enzyme chalcone isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavone synthase - Wikipedia [en.wikipedia.org]
- 6. Flavone synthase II (CYP93B16) from soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structures of two natural product methyltransferases reveal the basis for substrate specificity in plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. southalabama.edu [southalabama.edu]
Unveiling the Molecular Landscape: A Technical Guide to the Biological Targets of 3,6-Dimethoxyapigenin
For Immediate Release
A Deep Dive into the Therapeutic Potential of a Novel Flavonoid
This whitepaper offers an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery of novel biological targets for 3,6-Dimethoxyapigenin, a methoxylated derivative of the well-studied flavonoid, apigenin. While research on this specific compound is emerging, this document consolidates the current knowledge, presents putative mechanisms of action, and provides a framework of experimental protocols for further investigation into its therapeutic potential.
Executive Summary
This compound is a naturally occurring flavonoid that has demonstrated promising bioactivity, including antiproliferative effects against various cancer cell lines and the inhibition of key metabolic enzymes. This guide summarizes the existing quantitative data on its biological effects, details the experimental methodologies used for its characterization, and visualizes its known and hypothesized signaling pathways and experimental workflows. The information presented herein aims to serve as a foundational resource for future research and development of this compound as a potential therapeutic agent.
Known Biological Activities and Quantitative Data
Preliminary studies have identified several biological activities for this compound, ranging from anticancer to enzyme inhibition. The quantitative data from these studies are summarized below.
Antiproliferative Activity
This compound has been shown to inhibit the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a study by Tazawa et al. (2018) are presented in Table 1.
| Cell Line | Cancer Type | IC50 (μM) |
| DLD-1 | Human Colon Cancer | 31.0 |
| A549 | Human Lung Cancer | 47.0 |
| MCF-7 | Human Breast Cancer | 41.9 |
| Table 1: Antiproliferative Activity of this compound |
Enzyme Inhibition
This compound has been identified as an inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B), a key enzyme in metabolic regulation. While it was identified in a high-resolution PTP1B inhibition profiling study, a specific IC50 value for this compound was not reported in the initial screening study by Tahtah et al. (2016).
Additionally, studies on the structure-activity relationship of flavonoids suggest that this compound likely possesses inhibitory activity against α-amylase, another important metabolic enzyme. However, it is noted that methylation may weaken this inhibitory effect compared to its parent compound, apigenin.
Putative Signaling Pathways
Based on its identified biological activities and the known mechanisms of the parent compound apigenin, we can hypothesize the signaling pathways modulated by this compound.
PTP1B and Insulin Signaling
PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound may enhance insulin sensitivity, making it a potential candidate for anti-diabetic drug development. The hypothesized mechanism is depicted in the following diagram.
Antiproliferative Signaling Pathways
The antiproliferative effects of this compound suggest its interference with signaling pathways crucial for cancer cell growth and survival. Drawing parallels with apigenin, potential targets include pathways like MAPK/ERK and PI3K/Akt, which regulate the cell cycle and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological targets.
Cell Viability (MTT) Assay for Antiproliferative Activity
Protocol adapted from Tazawa et al. (2018)
-
Cell Culture: Culture human cancer cell lines (e.g., DLD-1, A549, MCF-7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
PTP1B Inhibition Assay
Protocol adapted from Tahtah et al. (2016)
-
Reagents: Human recombinant PTP1B enzyme, p-nitrophenyl phosphate (pNPP) as a substrate, and a suitable buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol).
-
Assay Procedure: a. In a 96-well plate, add 50 µL of buffer, 25 µL of this compound solution (in buffer with a small percentage of DMSO), and 25 µL of PTP1B enzyme solution. b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the reaction by adding 25 µL of the pNPP substrate. d. Incubate at 37°C for 30 minutes. e. Stop the reaction by adding 75 µL of 1 M NaOH.
-
Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Controls: Include a negative control (no inhibitor) and a positive control (a known PTP1B inhibitor).
-
Calculation: Calculate the percentage of inhibition for each concentration of this compound. The IC50 value can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Workflow for Novel Target Identification
The discovery of novel biological targets for this compound can be systematically approached using a combination of computational and experimental methods.
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a therapeutic agent. Its demonstrated antiproliferative activity and potential to modulate key metabolic enzymes warrant a more profound exploration of its molecular targets and mechanisms of action. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to build upon existing knowledge and to systematically uncover the full therapeutic potential of this promising flavonoid. Future research should focus on confirming the hypothesized signaling pathway interactions, identifying a broader range of molecular targets, and evaluating its efficacy and safety in preclinical in vivo models.
Preliminary Screening of 3,6-Dimethoxyapigenin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary screening of the bioactivity of 3,6-Dimethoxyapigenin, a methylated derivative of the naturally occurring flavone, apigenin. Drawing upon established methodologies for flavonoid research, this document outlines key experimental protocols and summarizes the expected biological activities, with a focus on its potential as an anti-cancer agent. While direct extensive data for this compound is emerging, the well-documented bioactivities of its parent compound, apigenin, offer a strong predictive framework for its therapeutic potential. Methylation is a common modification that can enhance the bioavailability and efficacy of flavonoids.[1][2] This guide will focus on the anticipated modulation of critical cellular signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT, and its consequent effects on apoptosis and cell cycle progression.
Introduction
Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[3][4] Apigenin, a well-studied flavone, has demonstrated potent anti-cancer effects in numerous preclinical models through the modulation of various signaling pathways.[3][5][6] The methylation of flavonoids, such as in this compound, has been shown to improve their metabolic stability and membrane transport, potentially leading to enhanced oral bioavailability and therapeutic efficacy.[7] This document serves as a preliminary guide for researchers initiating studies on the bioactivity of this compound, with a primary focus on its anti-cancer potential.
Predicted Bioactivity and Mechanisms of Action
Based on the extensive research on apigenin, this compound is predicted to exhibit significant anti-cancer properties by influencing key cellular processes:
-
Induction of Apoptosis: Apigenin is a known inducer of apoptosis (programmed cell death) in various cancer cell lines.[8][9][10] This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways, involving the release of cytochrome c from mitochondria and the activation of caspases.[8][9]
-
Cell Cycle Arrest: Apigenin has been shown to cause cell cycle arrest at the G2/M or G0/G1 phases in different cancer cells, thereby inhibiting their proliferation.[5][10][11]
-
Modulation of Signaling Pathways: The anti-cancer effects of apigenin are largely attributed to its ability to modulate critical signaling pathways that are often dysregulated in cancer, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Apigenin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[12][13][14][15][16]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Apigenin can modulate this pathway to exert its anti-cancer effects.[5]
-
JAK/STAT Pathway: Aberrant activation of this pathway is implicated in various cancers. Apigenin can inhibit this pathway, leading to reduced tumor growth.
-
Experimental Protocols
The following are detailed methodologies for key experiments to screen the bioactivity of this compound, adapted from established protocols for apigenin.
Cell Viability Assay
This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
-
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.
-
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Caspase-3, PARP, Cyclin B1, CDK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at the desired concentration and time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Flow Cytometry for Cell Cycle Analysis
This method analyzes the distribution of cells in different phases of the cell cycle.[17]
-
Materials:
-
Cancer cells treated with this compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[17]
-
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Predicted IC50 Values (µM) of this compound in Various Cancer Cell Lines
| Cell Line | Predicted IC50 (24h) | Predicted IC50 (48h) | Predicted IC50 (72h) |
| HCT116 (Colon) | Data not available | Data not available | Data not available |
| MCF-7 (Breast) | Data not available | Data not available | Data not available |
| PC-3 (Prostate) | Data not available | Data not available | Data not available |
| A549 (Lung) | Data not available | Data not available | Data not available |
Note: Specific IC50 values for this compound are not yet widely reported in the literature. The table serves as a template for organizing experimental findings.
Table 2: Predicted Effects of this compound on Key Protein Expression
| Protein | Predicted Change | Pathway/Process |
| p-Akt | Decrease | PI3K/Akt/mTOR |
| p-mTOR | Decrease | PI3K/Akt/mTOR |
| Cleaved Caspase-3 | Increase | Apoptosis |
| Cleaved PARP | Increase | Apoptosis |
| Bcl-2 | Decrease | Apoptosis |
| Bax | Increase | Apoptosis |
| Cyclin B1 | Decrease | Cell Cycle |
| CDK1 | Decrease | Cell Cycle |
Note: These predictions are based on the known effects of apigenin.[8][11][12][13]
Visualization of a Key Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a primary target of apigenin and likely of this compound.
Caption: PI3K/Akt/mTOR pathway and predicted inhibition by this compound.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preliminary screening of this compound's anti-cancer bioactivity.
Caption: Workflow for preliminary anti-cancer screening of this compound.
Conclusion
While further direct investigation is required, the existing body of research on apigenin provides a strong foundation for predicting the bioactivity of this compound. It is anticipated that this methylated flavonoid will exhibit potent anti-cancer properties through the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the preliminary screening of this compound and will contribute to a deeper understanding of its therapeutic potential. The enhanced bioavailability expected from its methylated structure makes this compound a compelling candidate for further drug development.
References
- 1. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. search.library.northwestern.edu [search.library.northwestern.edu]
- 8. Induction of apoptosis by apigenin and related flavonoids through cytochrome c release and activation of caspase-9 and caspase-3 in leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apigenin Induces Apoptosis and Inhibits Migration in Human Cholangiocarcinoma Cells [mdpi.com]
- 11. Apigenin impedes cell cycle progression at G2 phase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 17. m.youtube.com [m.youtube.com]
Initial Cytotoxicity Screening of 3,6-Dimethoxyapigenin in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimethoxyapigenin is a derivative of the naturally occurring flavonoid apigenin, which has demonstrated notable anti-cancer properties. This technical guide provides a comprehensive overview of the methodologies for conducting an initial cytotoxicity screening of this compound against various cancer cell lines. Due to the limited availability of published data specifically for this compound, this document leverages the extensive research on its parent compound, apigenin, to provide a foundational framework for experimental design and data interpretation. The protocols and potential mechanisms of action outlined herein serve as a robust starting point for evaluating the therapeutic potential of this compound.
Quantitative Cytotoxicity Data
The initial assessment of a compound's anti-cancer activity involves determining its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. This value indicates the concentration of the compound required to inhibit the growth of 50% of the cell population. As of the compilation of this guide, specific IC50 values for this compound are not widely available in published literature. The following table provides a hypothetical representation of potential cytotoxicity data, based on typical findings for flavonoids like apigenin, to illustrate how such data would be presented.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) for this compound |
| MCF-7 | Breast Adenocarcinoma | 25 µM |
| MDA-MB-231 | Breast Adenocarcinoma | 40 µM |
| HCT116 | Colorectal Carcinoma | 30 µM |
| HepG2 | Liver Carcinoma | 50 µM |
| A549 | Lung Carcinoma | 35 µM |
| HeLa | Cervical Cancer | 45 µM |
Note: The IC50 values presented in this table are for illustrative purposes only and are not based on experimental data for this compound. Researchers should determine these values experimentally.
Experimental Protocols
A standardized and meticulously executed protocol is crucial for obtaining reliable and reproducible cytotoxicity data. The following sections detail the methodologies for key experiments.
Cell Viability and IC50 Determination: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Culture cancer cells in appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
After the treatment period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Analysis of Signaling Pathways: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and can elucidate the molecular mechanisms by which a compound exerts its cytotoxic effects.
Protocol:
-
Cell Lysis and Protein Extraction:
-
Plate and treat cells with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the initial cytotoxicity screening of a novel compound.
Caption: Workflow for Cytotoxicity Screening.
Potential Signaling Pathways Affected by this compound
Based on the known mechanisms of apigenin, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[1] Flavonoids like apigenin have been shown to inhibit this pathway, leading to apoptosis.[1]
Caption: Inhibition of the PI3K/Akt/mTOR Pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway plays a crucial role in cell proliferation, differentiation, and survival. Its inhibition by flavonoids can lead to cell cycle arrest and apoptosis.
Caption: Modulation of the MAPK/ERK Signaling Pathway.
Conclusion
This technical guide provides a foundational framework for the initial in vitro cytotoxicity screening of this compound in cancer cell lines. By employing the detailed experimental protocols for assays such as MTT and western blotting, researchers can effectively determine the cytotoxic potential and elucidate the underlying molecular mechanisms of this promising compound. The provided visualizations of experimental workflows and key signaling pathways serve as valuable tools for experimental design and data interpretation. Further investigation into the specific effects of this compound is warranted to fully understand its therapeutic potential in oncology.
References
Methodological & Application
Application Note: High-Throughput Identification of 3,6-Dimethoxyapigenin Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the identification of metabolites of 3,6-Dimethoxyapigenin, a methoxylated flavone, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Flavonoids and their methylated derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. Understanding their metabolic fate is crucial for evaluating their bioavailability, efficacy, and potential toxicity. This document outlines the procedures for in vitro metabolism studies, sample preparation, and the analytical LC-MS/MS methodology for the separation and structural elucidation of potential metabolites.
Introduction
This compound is a derivative of the naturally occurring flavone, apigenin. The methylation of hydroxyl groups on the flavonoid scaffold can significantly alter its metabolic stability and biological activity. O-methylation can protect the molecule from extensive phase II metabolism, potentially increasing its bioavailability. The primary routes of metabolism for methoxylated flavonoids involve Phase I oxidation, primarily O-demethylation and hydroxylation mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions such as glucuronidation and sulfation of any available hydroxyl groups. This protocol provides a robust framework for researchers to investigate the biotransformation of this compound.
Experimental Protocols
In Vitro Metabolism
This protocol describes the incubation of this compound with human liver microsomes to generate metabolites.
-
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound to the mixture. The final concentration of the test compound should be optimized (e.g., 1-10 µM).
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Q-TOF mass spectrometer) equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Acquisition:
-
Full Scan (MS1): Scan a mass range of m/z 100-800 to detect the parent compound and potential metabolites.
-
Product Ion Scan (MS2): Perform fragmentation of the parent compound and suspected metabolite ions to obtain structural information. Use a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.
-
-
Data Presentation
The quantitative data for the parent compound and its identified metabolites can be summarized in the following table. The values presented here are hypothetical and should be replaced with experimental data.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Relative Abundance (%) |
| This compound | 12.5 | 299.09 | 284.07, 256.07, 149.02 | 100 |
| Metabolite 1 (Demethylated) | 10.8 | 285.07 | 267.06, 239.07, 135.01 | 45 |
| Metabolite 2 (Hydroxylated) | 10.2 | 315.08 | 300.06, 282.05, 149.02 | 20 |
| Metabolite 3 (Glucuronide) | 8.5 | 461.10 | 285.07 | 15 |
| Metabolite 4 (Sulfate) | 8.9 | 365.03 | 285.07 | 5 |
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.
Caption: Experimental workflow for metabolite identification.
Potential Metabolic Pathways
Based on known flavonoid metabolism, the following diagram illustrates the potential biotransformation pathways for this compound.
In vitro model for testing neuroprotective properties of 3,6-Dimethoxyapigenin
An In Vitro Model for Assessing the Neuroprotective Properties of 3,6-Dimethoxyapigenin
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[1] A key pathological feature is neuroinflammation, often driven by activated microglia, which releases pro-inflammatory cytokines and reactive oxygen species (ROS), leading to neuronal damage and apoptosis.[2][3][4] Flavonoids, a class of plant-derived polyphenolic compounds, have garnered significant interest for their neuroprotective, anti-inflammatory, and antioxidant activities.[1][5] Apigenin, a well-studied flavonoid, has been shown to exert neuroprotective effects by mitigating inflammation, reducing oxidative stress, and inhibiting apoptosis.[6][7][8][9]
This document details an in vitro model to assess the neuroprotective properties of this compound, a derivative of apigenin. The model utilizes the human neuroblastoma SH-SY5Y cell line, a common and reliable model for neurotoxicity and neuroprotection studies.[10][11][12] Neuroinflammation and toxicity are induced using lipopolysaccharide (LPS), a potent inflammatory agent that mimics bacterial endotoxins and reliably activates inflammatory pathways in glial cells and neurons.[2][3] This application note provides detailed protocols for cell culture, toxicity induction, and a suite of assays to quantify cell viability, apoptosis, oxidative stress, and inflammatory responses, enabling a comprehensive evaluation of the neuroprotective potential of this compound.
Experimental Workflow
The overall workflow for assessing the neuroprotective effects of this compound involves culturing neuronal cells, inducing a neurotoxic insult, treating with the compound, and subsequently evaluating various cellular health parameters.
Caption: A flowchart of the experimental procedure.
Detailed Experimental Protocols
Cell Culture and Differentiation of SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases and neurotoxicity.[10][11] For neuroprotection studies, differentiating these cells into a more mature, neuron-like phenotype is often recommended.
Materials:
-
SH-SY5Y cells[10]
-
Complete Culture Medium: DMEM/F12 medium with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA).
-
6-well and 96-well cell culture plates.[13]
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well for viability assays or into larger plates for other assays, adjusting cell numbers accordingly.[13][14]
-
Differentiation (Optional but Recommended): After 24 hours, replace the complete medium with Differentiation Medium. Culture for 5-7 days, replacing the medium every 2-3 days, to induce a neuron-like phenotype.[12]
Induction of Neurotoxicity with Lipopolysaccharide (LPS)
LPS is used to establish an in vitro model of neuroinflammation, which leads to neuronal damage.[2][3]
Materials:
-
Differentiated SH-SY5Y cells in culture plates.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound stock solution (dissolved in DMSO).
Protocol:
-
Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle control group treated with the same concentration of DMSO.
-
Incubation: Incubate the cells for 2 hours.
-
Toxicity Induction: Add LPS to the wells to a final concentration of 1 µg/mL (concentration may need optimization). Do not add LPS to the control group wells.[8]
-
Co-incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.[15]
Assessment of Neuroprotective Effects
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
Protocol:
-
After the 24-hour LPS incubation, add 20 µL of MTT solution to each well of the 96-well plate.[14]
-
Incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate for 10 minutes.[14]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[14][16]
-
Calculate cell viability as a percentage of the control group.
This assay measures the levels of intracellular Reactive Oxygen Species (ROS) using a cell-permeable fluorogenic probe like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[17]
Materials:
-
DCFH-DA solution (10 µM in serum-free medium).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microplate reader or fluorescence microscope.
Protocol:
-
After treatment, remove the culture medium and wash the cells twice with PBS.[17]
-
Add 100 µL of DCFH-DA solution to each well.
-
Remove the DCFH-DA solution and wash the cells again with PBS.
-
Add 100 µL of PBS to each well.[17]
-
Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[17]
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric substrate.[19][20]
Materials:
-
Caspase-3 Assay Kit (Colorimetric or Fluorometric).
-
Cell Lysis Buffer.
-
Caspase-3 substrate (e.g., DEVD-pNA).[20]
-
Microplate reader.
Protocol:
-
After treatment, harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.[19][21]
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[21]
-
Transfer the supernatant (cell lysate) to a new tube.
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
Add 50 µL of 2x Reaction Buffer containing the caspase-3 substrate to each well.[20]
-
Incubate at 37°C for 1-2 hours, protected from light.[20]
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate wavelength.[19][20]
The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for human TNF-α and IL-6.
-
Microplate reader.
Protocol:
-
After the 24-hour treatment period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any floating cells or debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Data Presentation
Quantitative data should be presented in clear, well-structured tables. Data are typically expressed as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on Cell Viability in LPS-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
|---|---|---|
| Control (Untreated) | - | 100 ± 5.2 |
| LPS Only | - | 55.4 ± 4.1 |
| This compound + LPS | 1 | 65.8 ± 3.9 |
| This compound + LPS | 5 | 78.2 ± 4.5 |
| This compound + LPS | 10 | 89.1 ± 5.0 |
| this compound + LPS | 25 | 94.3 ± 4.8 |
Table 2: Effect of this compound on ROS, Caspase-3, and Cytokine Levels
| Treatment Group | Relative ROS Levels (%) | Relative Caspase-3 Activity (%) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|---|
| Control | 100 ± 8.1 | 100 ± 7.5 | 25.3 ± 3.1 | 15.8 ± 2.4 |
| LPS Only | 245.2 ± 15.6 | 210.5 ± 12.3 | 289.4 ± 20.5 | 198.7 ± 15.3 |
| 3,6-D + LPS (10 µM) | 135.7 ± 11.2 | 125.1 ± 9.8 | 110.6 ± 11.9 | 75.4 ± 8.1 |
Potential Neuroprotective Signaling Pathways
Flavonoids like apigenin exert their neuroprotective effects by modulating multiple signaling pathways.[7] They can suppress inflammatory pathways like NF-κB, activate antioxidant responses via the Nrf2 pathway, and promote cell survival through pathways like PI3K/Akt.[22][23] this compound is hypothesized to act through similar mechanisms.
References
- 1. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotective effects of apigenin against inflammation, neuronal excitability and apoptosis in an induced pluripotent stem cell model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on Apigenin and Its Biological and Pharmacological Activity in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of Apigenin in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 11. The application of human-derived cell lines in neurotoxicity studies of environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. assaygenie.com [assaygenie.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. abcam.com [abcam.com]
- 21. mpbio.com [mpbio.com]
- 22. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective effect of apigenin against hypoxic-ischemic brain injury in neonatal rats via activation of the PI3K/Akt/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing 3,6-Dimethoxyapigenin Effects on Gene Expression
Application Note & Protocol
For Research Use Only.
Introduction
3,6-Dimethoxyapigenin is a naturally occurring O-methylated flavone, a type of flavonoid found in various plants. Flavonoids, including the well-studied parent compound apigenin, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These effects are often mediated through the modulation of gene expression, impacting various signaling pathways crucial for cellular processes. This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the effects of this compound on gene expression in a cell culture model. The protocol outlines the entire workflow from cell culture and treatment to gene expression analysis by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
While specific data on this compound is limited, the protocols and expected outcomes are based on extensive research on the closely related flavonoid, apigenin. Apigenin has been shown to modulate key signaling pathways involved in cancer and inflammation, such as PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, NF-κB, and Wnt/β-catenin.[1] It can influence the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.[2][3] For instance, apigenin has been observed to upregulate the expression of pro-apoptotic genes and downregulate anti-apoptotic and inflammatory genes in various cancer cell lines.
Key Signaling Pathways Potentially Affected by this compound
Based on the known effects of apigenin, this compound may influence several critical signaling pathways. A diagram of a generalized signaling cascade modulated by flavonoids is presented below.
Caption: Generalized signaling pathway potentially modulated by this compound.
Experimental Workflow
The overall experimental workflow for assessing the effects of this compound on gene expression is depicted below.
Caption: Workflow for gene expression analysis.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Selected cell line (e.g., human breast cancer cell line MCF-7, or pancreatic cancer cell line PANC-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare different concentrations of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the existing medium from the wells and wash the cells once with PBS.
-
Add the medium containing the desired concentrations of this compound or the vehicle control (DMSO) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Total RNA Isolation
Materials:
-
TRIzol™ reagent or a column-based RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Protocol (using TRIzol™):
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Add 1 mL of TRIzol™ reagent directly to each well of the 6-well plate and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer. An A260/A280 ratio of ~2.0 is considered pure.
cDNA Synthesis (Reverse Transcription)
Materials:
-
Total RNA sample
-
Reverse transcriptase enzyme (e.g., M-MLV)
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
Reaction buffer
-
RNase-free water
-
Thermal cycler
Protocol:
-
In a sterile, RNase-free tube, combine the following:
-
Total RNA (1 µg is a common starting amount)
-
Primer (random hexamers or oligo(dT))
-
RNase-free water to a final volume of ~10 µL.
-
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing:
-
Reaction buffer
-
dNTPs
-
RNase inhibitor
-
Reverse transcriptase
-
-
Add the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction in a thermal cycler with the following typical program:
-
25°C for 10 minutes (primer annealing)
-
37-42°C for 50-60 minutes (cDNA synthesis)
-
70°C for 15 minutes (enzyme inactivation)
-
-
The resulting cDNA can be stored at -20°C.
RT-qPCR Analysis
Materials:
-
cDNA sample
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR plate
-
Real-time PCR instrument
Protocol:
-
Thaw all reagents on ice.
-
Prepare a reaction mix for each gene containing:
-
SYBR Green/TaqMan master mix
-
Forward primer
-
Reverse primer
-
Nuclease-free water
-
-
Aliquot the reaction mix into the wells of a qPCR plate.
-
Add the diluted cDNA to the respective wells.
-
Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
-
Run the qPCR with a typical thermal cycling program:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis (for SYBR Green)
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation
The quantitative data on gene expression changes induced by this compound should be summarized in a clear and structured table. As a proxy, the following table presents example data on the effects of apigenin on the expression of key genes in cancer cells, as reported in the literature.
| Gene | Function | Cell Line | Apigenin Conc. | Treatment Time | Fold Change in Expression | Reference |
| Pro-Apoptotic Genes | ||||||
| Caspase-3 | Executioner caspase in apoptosis | HT29 (Colon) | 90 µM | 72 h | ↑ 2.567 | [4] |
| Caspase-8 | Initiator caspase in extrinsic apoptosis | HT29 (Colon) | 90 µM | 72 h | ↑ 3.689 | [4] |
| TP53 | Tumor suppressor, induces apoptosis | HT29 (Colon) | 12.5 µM | 48 h | ↑ (Significant) | [5] |
| Anti-Apoptotic/Proliferation Genes | ||||||
| mTOR | Regulates cell growth and proliferation | HT29 (Colon) | 90 µM | 72 h | ↓ 0.423 | [4] |
| Cyclin D1 (CCND1) | Promotes cell cycle progression | HT29 (Colon) | 90 µM | 72 h | ↓ 0.231 | [4] |
| Inflammatory Genes | ||||||
| MUC5AC | Mucin gene, overexpressed in inflammation | NCI-H292 (Airway) | 20 µM | 24 h | ↓ (Inhibited TNF-α induction) | [6] |
| IL17F | Pro-inflammatory cytokine | BxPC-3 (Pancreatic) | 50 µM | - | ↑ 114.2 | [7] |
| LTA | Pro-inflammatory cytokine | BxPC-3 (Pancreatic) | 50 µM | - | ↑ 33.1 | [7] |
Note: The fold changes for IL17F and LTA with apigenin treatment in BxPC-3 cells are noted as upregulated, which is described as potentially contributing to anticancer properties in the cited study.[7]
Conclusion
This protocol provides a comprehensive framework for investigating the effects of this compound on gene expression. By following these detailed methodologies, researchers can obtain reliable and reproducible data to elucidate the molecular mechanisms underlying the biological activities of this flavonoid. The provided examples of affected signaling pathways and gene expression changes for the related compound apigenin offer a valuable starting point for hypothesis generation and experimental design. Careful execution of these protocols will contribute to a better understanding of the therapeutic potential of this compound in various disease models.
References
- 1. neb.com [neb.com]
- 2. RNA Isolation from Cultured Mammalian Cells Using TRIzol Reagent [protocols.io]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin Inhibits Tumor Necrosis Factor-α-Induced Production and Gene Expression of Mucin through Regulating Nuclear Factor-Kappa B Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid apigenin modified gene expression associated with inflammation and cancer and induced apoptosis in human pancreatic cancer cells through inhibition of GSK-3β/NF-κB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,6-Dimethoxyapigenin in Neuroinflammation Studies: A Proposed Framework
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response in the central nervous system (CNS) is primarily mediated by glial cells, such as microglia and astrocytes, which, upon activation, release a plethora of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS). These inflammatory mediators contribute to neuronal damage and progressive neurodegeneration. Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their potential neuroprotective and anti-inflammatory properties. Apigenin, a well-studied flavonoid, has demonstrated potent anti-neuroinflammatory effects in numerous preclinical models.[1][2] 3,6-Dimethoxyapigenin, a methoxylated derivative of apigenin, is a compound of emerging interest. While direct studies on its role in neuroinflammation are currently limited, its structural similarity to apigenin and the known influence of methoxylation on the biological activity of flavonoids suggest it may possess significant and potentially enhanced therapeutic properties.
This document provides a detailed application note and proposed protocols for investigating the utility of this compound in neuroinflammation research. The methodologies and expected outcomes are largely extrapolated from extensive studies on its parent compound, apigenin, providing a robust framework for initiating research into this promising derivative.
Quantitative Data Summary: Expected Effects of this compound on Neuroinflammatory Markers
Based on the known anti-inflammatory effects of apigenin and other dimethoxyflavones, the following table summarizes the anticipated quantitative effects of this compound on key neuroinflammatory markers in in vitro and in vivo models. These values are hypothetical and intended to serve as a guide for experimental design and data interpretation.
| Parameter | Experimental Model | Inducer | Expected Effect of this compound | Potential Mechanism of Action | References (for Apigenin) |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) | Murine Microglia (BV-2 cells), Primary Microglia, Astrocytes | Lipopolysaccharide (LPS) | Concentration-dependent decrease in cytokine secretion and mRNA expression. | Inhibition of NF-κB and MAPK signaling pathways.[2][3] | [1][2] |
| Nitric Oxide (NO) Production | Murine Microglia (BV-2 cells), Primary Microglia | Lipopolysaccharide (LPS) | Significant reduction in NO levels in culture supernatant. | Downregulation of inducible nitric oxide synthase (iNOS) expression. | [1] |
| Microglial Activation Markers (Iba1, CD68) | In vivo mouse model of neuroinflammation (e.g., LPS injection) | Lipopolysaccharide (LPS) | Decreased number and altered morphology of activated microglia in the hippocampus and cortex. | Modulation of microglial polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotype. | |
| Astrocyte Activation (GFAP) | In vivo mouse model of neuroinflammation, Primary Astrocytes | Lipopolysaccharide (LPS) | Reduced expression of Glial Fibrillary Acidic Protein (GFAP). | Attenuation of astrogliosis. | |
| Reactive Oxygen Species (ROS) Production | Primary cortical neurons, Microglia | Amyloid-beta (Aβ) oligomers | Decrease in intracellular ROS levels. | Enhancement of endogenous antioxidant defenses (e.g., Nrf2 pathway). | [1] |
| Neuronal Apoptosis (Caspase-3 activity) | Co-cultures of neurons and glia | Inflammatory stimuli (LPS, Aβ) | Reduction in the number of apoptotic neurons and decreased caspase-3 activity. | Inhibition of pro-inflammatory cytokine-mediated neurotoxicity. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-neuroinflammatory effects of this compound. These are based on established methods used in the study of apigenin and other flavonoids.
Protocol 1: In Vitro Assessment of Anti-inflammatory Effects in Microglia
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators by LPS-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent for Nitric Oxide measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells in 24-well plates. Once they reach 80% confluency, replace the medium. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control group.
-
Nitric Oxide Assay: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement (ELISA): Use the collected supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's protocols.
-
Gene Expression Analysis (qRT-PCR): Lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression levels of Nos2 (iNOS), Tnf, Il6, and Il1b. Normalize the expression to a housekeeping gene (e.g., Gapdh).
Protocol 2: In Vivo Assessment of Neuroprotective Effects in a Mouse Model of Neuroinflammation
Objective: To evaluate the ability of this compound to mitigate neuroinflammation and neuronal damage in an LPS-induced mouse model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle (e.g., corn oil with DMSO)
-
Tissue homogenization buffer
-
Antibodies for immunohistochemistry (Iba1, GFAP, NeuN)
-
Reagents for Western blotting
Procedure:
-
Animal Groups and Treatment: Divide mice into four groups: (1) Vehicle control, (2) LPS only, (3) LPS + this compound (low dose), (4) LPS + this compound (high dose).
-
Drug Administration: Administer this compound or vehicle via oral gavage or intraperitoneal injection for 7 consecutive days.
-
Induction of Neuroinflammation: On day 7, one hour after the final drug administration, induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Tissue Collection: 24 hours after LPS injection, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect the brains for immunohistochemistry or fresh-frozen for biochemical analysis.
-
Immunohistochemistry: Section the brains and perform immunohistochemical staining for Iba1 (microglia), GFAP (astrocytes), and NeuN (neurons) to assess microgliosis, astrogliosis, and neuronal survival, respectively. Quantify the number and analyze the morphology of stained cells in specific brain regions (e.g., hippocampus, cortex).
-
Western Blot Analysis: Homogenize brain tissue from the hippocampus and cortex. Perform Western blotting to quantify the protein levels of inflammatory markers (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB p65, p38 MAPK).
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway
Based on the known mechanisms of apigenin, this compound is hypothesized to inhibit neuroinflammation by modulating key signaling pathways such as NF-κB and MAPK.
Caption: Proposed inhibitory mechanism of this compound on LPS-induced neuroinflammatory signaling pathways.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the anti-neuroinflammatory properties of this compound.
Caption: General experimental workflow for studying this compound in neuroinflammation.
While direct experimental evidence for the application of this compound in neuroinflammation is currently lacking, the extensive research on its parent compound, apigenin, provides a strong rationale for its investigation. The methoxy groups in its structure may enhance its bioavailability and potency, making it a potentially superior therapeutic candidate. The protocols and expected outcomes detailed in this document offer a comprehensive framework for researchers and drug development professionals to explore the anti-neuroinflammatory and neuroprotective effects of this compound. Such studies are crucial to unlock the therapeutic potential of this promising natural compound derivative for the treatment of neurodegenerative diseases.
References
3,6-Dimethoxyapigenin: Application Notes on a Potential Anticancer Agent
Initial investigations into the therapeutic potential of 3,6-Dimethoxyapigenin, a derivative of the naturally occurring flavone apigenin, suggest it may hold promise as an anticancer agent. However, detailed studies elucidating its specific mechanisms of action, cytotoxic efficacy against various cancer cell lines, and established experimental protocols remain limited in publicly available scientific literature.
This document aims to provide a foundational understanding of the potential of this compound by drawing parallels with the broader class of methoxylated flavones and its parent compound, apigenin. The information presented here is intended for researchers, scientists, and drug development professionals interested in exploring the anticancer properties of this specific flavonoid derivative.
General Overview of Methoxylated Flavones in Cancer Research
Methoxylated flavones, a class of flavonoids characterized by the presence of one or more methoxy groups, have garnered significant interest in cancer research.[1][2][3][4][5] Compared to their hydroxylated counterparts, methoxylated flavones often exhibit enhanced metabolic stability and membrane permeability, leading to improved bioavailability.[4] This increased bioavailability is a critical attribute for potential therapeutic agents.
The anticancer activity of methoxylated flavones is attributed to their ability to modulate various signaling pathways involved in cancer progression, including those regulating cell proliferation, apoptosis, and angiogenesis.[4][5]
Putative Anticancer Mechanisms of this compound
While specific data for this compound is scarce, its anticancer activity is likely to be mediated through mechanisms similar to those of other methoxylated flavones and apigenin. These potential mechanisms include:
-
Induction of Apoptosis: Apigenin, the parent compound, is a known inducer of apoptosis in various cancer cell lines.[6][7][8][9] It can modulate the intrinsic and extrinsic apoptotic pathways by affecting the expression of Bcl-2 family proteins and activating caspases.[7][8] It is plausible that this compound shares this pro-apoptotic activity.
-
Cell Cycle Arrest: Apigenin has been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[9] This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
-
Modulation of Signaling Pathways: Apigenin is known to influence several key signaling pathways implicated in cancer, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by apigenin can lead to decreased cancer cell growth.[6][7][9][10]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Apigenin has been shown to modulate this pathway in various cancer cells.[6][7][9]
-
NF-κB Signaling: The NF-κB pathway plays a significant role in inflammation and cancer. Apigenin can inhibit NF-κB activation, leading to reduced expression of pro-inflammatory and pro-survival genes.[11][12][13]
-
Proposed Experimental Protocols for Investigating this compound
To rigorously evaluate the anticancer potential of this compound, a series of in vitro and in vivo experiments are necessary. The following are suggested protocols based on standard methodologies used for assessing the anticancer activity of novel compounds.
In Vitro Assays
1. Cytotoxicity and Cell Viability Assays:
-
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).
-
Methodology (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Apoptosis Assays:
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Methodology (Annexin V-FITC/Propidium Iodide Staining):
-
Treat cancer cells with this compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Cell Cycle Analysis:
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Methodology (Propidium Iodide Staining and Flow Cytometry):
-
Treat cancer cells with this compound for a specified time.
-
Harvest the cells, fix them in cold ethanol, and treat with RNase A.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
4. Western Blot Analysis:
-
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis, cell cycle regulation, and major signaling pathways.
-
Methodology:
-
Treat cancer cells with this compound.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p-Akt, p-ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Visualizing Experimental Workflows
Caption: Workflow for in vitro evaluation of this compound's anticancer activity.
Putative Signaling Pathway Modulation
Based on the known activities of apigenin, this compound may modulate key cancer-related signaling pathways as depicted below.
References
- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Apigenin: A Promising Molecule for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antioxidant Mechanism of 3,6-Dimethoxyapigenin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the antioxidant mechanism of 3,6-Dimethoxyapigenin. The protocols outlined below are based on established methods for evaluating the antioxidant potential of flavonoids and their effects on key cellular signaling pathways. While direct experimental data for this compound is limited, the information provided is extrapolated from studies on the closely related and well-researched flavonoid, apigenin. Researchers are encouraged to use these notes as a starting point for their own investigations and to generate specific data for this compound.
Introduction to this compound and its Antioxidant Potential
This compound is a naturally occurring O-methylated flavone. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties. The antioxidant activity of flavonoids stems from their ability to donate hydrogen atoms, scavenge free radicals, and chelate metal ions. Furthermore, they can modulate cellular antioxidant defense systems through interaction with key signaling pathways. The primary proposed antioxidant mechanisms for this compound, based on the known activities of apigenin and other flavonoids, include:
-
Direct Radical Scavenging: Neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through direct interaction.
-
Upregulation of the Nrf2/ARE Pathway: Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, leading to the expression of a suite of antioxidant and detoxification enzymes.
-
Modulation of Inflammatory Pathways: Inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which are often linked to oxidative stress.
In Vitro Antioxidant Capacity Assays
A panel of in vitro assays is recommended to determine the direct antioxidant capacity of this compound. These assays are based on different mechanisms of antioxidant action, providing a comprehensive profile of its radical scavenging and reducing abilities.
Table 1: Summary of In Vitro Antioxidant Capacity Assays
| Assay | Principle | Typical Quantitative Output |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow. | IC50 (µg/mL or µM) |
| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, leading to a reduction in its characteristic blue-green color. | IC50 (µg/mL or µM) |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of a blue-colored complex. | FRAP value (µmol Fe²⁺/g) |
Experimental Protocols for In Vitro Assays
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which can be measured spectrophotometrically by the decrease in absorbance at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of this compound or positive control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and a series of dilutions of this compound and the positive control.
-
In a 96-well plate, add 10 µL of each concentration of this compound or positive control.
-
Add 190 µL of the diluted ABTS radical solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Principle: This assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous, colored form in the presence of antioxidants. The change in absorbance is measured at 593 nm.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of ferrous sulfate standards (e.g., 100 to 2000 µM).
-
Prepare a stock solution and dilutions of this compound.
-
In a 96-well plate, add 10 µL of the sample, standard, or blank (methanol).
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Create a standard curve using the ferrous sulfate standards and determine the FRAP value of the samples in µmol Fe²⁺ equivalents per gram of sample.
Cellular Antioxidant Activity
To assess the antioxidant effects of this compound in a biologically relevant system, cellular antioxidant assays are crucial. These assays measure the ability of a compound to protect cells from oxidative stress induced by a pro-oxidant.
Table 2: Cellular Antioxidant Activity Assay
| Assay | Principle | Typical Quantitative Output |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., DCFH-DA) by peroxyl radicals generated by AAPH within a cell line (e.g., HepG2). The reduction in fluorescence indicates antioxidant activity. | CAA value (µmol of quercetin equivalents per 100 µmol of compound) |
Cellular Antioxidant Activity (CAA) Assay Protocol
Principle: This assay quantifies the antioxidant activity of a compound within a cellular environment. The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent this oxidation, leading to a reduction in fluorescence.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (positive control)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well black microplate and grow to confluence.
-
Treat the cells with various concentrations of this compound or quercetin for 1 hour.
-
Remove the media and add DCFH-DA solution. Incubate for 1 hour.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve for both the control and treated wells.
-
Determine the CAA value using the following equation: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Express the results as micromoles of quercetin equivalents per 100 micromoles of the compound.
Investigation of Signaling Pathways
The antioxidant effects of this compound are likely mediated through the modulation of key cellular signaling pathways involved in the oxidative stress response and inflammation.
Nrf2/ARE Signaling Pathway
Principle: The Nrf2 pathway is a primary regulator of cellular antioxidant defenses. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress or inducers like certain flavonoids, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription.
Experimental Approach: Western Blotting for Nrf2 Nuclear Translocation
Materials:
-
Cell line (e.g., HepG2 or other relevant cell type)
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂) (optional)
-
Cell lysis buffer and nuclear extraction kit
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Nrf2, Lamin B1, and β-actin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the nuclear Nrf2 levels to the Lamin B1 loading control. An increase in the nuclear Nrf2/Lamin B1 ratio indicates Nrf2 activation.
NF-κB Signaling Pathway
Principle: The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many antioxidants, including flavonoids, can inhibit this pathway.
Experimental Approach: NF-κB Luciferase Reporter Assay
Materials:
-
Cell line (e.g., HEK293T or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
After the appropriate incubation time, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Proposed antioxidant mechanisms of this compound.
Caption: Experimental workflow for investigating this compound.
Data Presentation and Interpretation
All quantitative data should be presented in clear and concise tables. This allows for easy comparison between different assays and with positive controls. When interpreting the data, consider the following:
-
IC50 Values: A lower IC50 value in the DPPH and ABTS assays indicates a higher radical scavenging activity.
-
FRAP Value: A higher FRAP value indicates a greater reducing power.
-
CAA Value: A higher CAA value indicates greater protection against cellular oxidative stress.
-
Western Blot: An increased ratio of nuclear to cytoplasmic Nrf2 demonstrates activation of this protective pathway.
-
Luciferase Assay: A decrease in luciferase activity indicates inhibition of the NF-κB signaling pathway.
By employing the protocols and considering the interpretative guidelines outlined in these application notes, researchers can effectively investigate and characterize the antioxidant mechanism of this compound. This will contribute to a deeper understanding of its potential therapeutic applications in conditions associated with oxidative stress and inflammation.
Troubleshooting & Optimization
Stability of 3,6-Dimethoxyapigenin in DMSO Stock Solutions: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of 3,6-dimethoxyapigenin stock solutions prepared in dimethyl sulfoxide (DMSO). Adherence to proper storage and handling protocols is critical to ensure the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: To prepare a stock solution, dissolve the powdered this compound in high-purity, anhydrous DMSO. Sonication or gentle warming (not exceeding 40°C) can aid in dissolution. It is crucial to ensure the compound is fully dissolved before storage. Apigenin and its derivatives are generally highly soluble in DMSO.[1][2][3]
Q2: What are the recommended storage conditions for this compound DMSO stock solutions?
A2: For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at low temperatures.[4] General guidelines for storing compounds in DMSO suggest that storage at -80°C is suitable for long-term storage (months to years), while -20°C is appropriate for short to medium-term storage (weeks to months).[4]
Q3: How long can I store the this compound stock solution in DMSO?
Q4: What are the potential causes of degradation for this compound in DMSO?
A4: Several factors can contribute to the degradation of compounds stored in DMSO. DMSO is hygroscopic and readily absorbs water from the atmosphere, which can lead to hydrolysis of susceptible compounds.[5][6] Exposure to light, especially UV light, can also cause photodegradation.[6][7] Additionally, repeated freeze-thaw cycles can introduce moisture and promote degradation.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The compound may have come out of solution due to temperature changes or moisture absorption. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. Centrifuge the vial before opening to collect all the material at the bottom. |
| Inconsistent experimental results using the same stock solution. | The compound may have degraded over time or due to improper storage. The concentration may have changed due to solvent evaporation. | Prepare a fresh stock solution from powdered compound. Re-evaluate the purity and concentration of the existing stock solution using methods like HPLC. Ensure proper sealing of vials to prevent evaporation. |
| Difficulty dissolving the compound in DMSO. | The compound may require more energy to dissolve, or the DMSO may have absorbed water, reducing its solvating power. | Use gentle warming (up to 40°C) and sonication. Ensure you are using anhydrous DMSO. |
| Precipitation of the compound when diluting the DMSO stock in aqueous media. | The compound has low solubility in aqueous solutions. | Perform serial dilutions. Consider using a co-solvent in your final dilution if compatible with your experimental system. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is fully dissolved. If necessary, sonicate for 5-10 minutes in a water bath or warm gently to 37°C.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessment of Stock Solution Stability by HPLC
-
Prepare a fresh standard of this compound in DMSO at a known concentration.
-
Thaw an aliquot of the stored stock solution.
-
Dilute both the fresh standard and the thawed stock solution to an appropriate concentration for HPLC analysis using the mobile phase.
-
Inject the samples onto a suitable C18 reverse-phase HPLC column.
-
Use a mobile phase gradient of acetonitrile and water with a small percentage of acid (e.g., 0.1% formic acid) for optimal separation.
-
Monitor the elution profile at the maximum absorbance wavelength of this compound.
-
Compare the peak area and retention time of the stored sample to the fresh standard to determine any degradation or loss of concentration.
Visual Guides
Caption: Recommended workflow for the preparation, storage, and use of this compound DMSO stock solutions.
Caption: A logical troubleshooting guide for addressing issues with this compound DMSO stock solutions.
References
- 1. Evaluation of properties of apigenin and [G-3H]apigenin and analytic method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 7. Bot Verification [naturtotalshop.com]
Troubleshooting inconsistent results in 3,6-Dimethoxyapigenin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dimethoxyapigenin. Our aim is to help you address common challenges and ensure the consistency and reliability of your bioassay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to inconsistent results in this compound bioassays.
Issue 1: High Variability Between Replicate Wells
-
Question: I'm observing significant variability between my replicate wells. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Compound Precipitation: this compound, like many flavonoids, has poor aqueous solubility.[1][2] Ensure your stock solution is fully dissolved. You may need to use a small amount of a suitable solvent like DMSO.
-
Inadequate Mixing: Localized high or low concentrations of the compound can occur without proper mixing in the wells. Ensure gentle but thorough mixing after adding each reagent.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and compound activity. To mitigate this, you can avoid using the outer wells or fill them with a blank solution.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before and during seeding.
-
Issue 2: Low or No Bioactivity Observed
-
Question: I'm not seeing the expected biological effect of this compound, even at high concentrations. What should I check?
-
Answer: A lack of bioactivity can be due to issues with the compound, the target cells, or the assay conditions:
-
Compound Degradation: Flavonoids can be unstable in cell culture media.[3][4] The methoxy groups on this compound can influence its stability.[3] It is advisable to prepare fresh solutions for each experiment and minimize their exposure to light and high temperatures.
-
Compound Aggregation: Phenolic compounds can form aggregates in aqueous solutions, which can lead to a loss of activity or false results.[5] Consider including a small amount of a non-ionic detergent like Triton X-100 to prevent aggregation.[5]
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound.
-
Incorrect Assay Conditions: The pH, temperature, and incubation time of your assay should be optimal for both the cells and the compound's activity.
-
Issue 3: Inconsistent IC50 Values Across Experiments
-
Question: My calculated IC50 value for this compound changes from one experiment to the next. Why is this happening?
-
Answer: Fluctuations in IC50 values are a common challenge and can be attributed to:
-
Cell Passage Number: The sensitivity of cells to a compound can change with increasing passage number. It is best to use cells within a defined passage number range for all experiments.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity.
-
Compound Stability and Storage: As mentioned, the stability of this compound can be a factor. Ensure consistent storage conditions and use freshly prepared dilutions.[3]
-
Assay Incubation Time: The duration of compound exposure can significantly impact the apparent IC50 value. Ensure you use a consistent incubation time for all comparative experiments.
-
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for apigenin and related flavonoids in various cancer cell lines. Data for this compound is limited in the public domain; therefore, data for the parent compound, apigenin, is provided for context.
Table 1: IC50 Values of Apigenin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| BxPC-3 | Pancreatic | 23 | 24 |
| BxPC-3 | Pancreatic | 12 | 48 |
| PANC-1 | Pancreatic | 71 | 24 |
| PANC-1 | Pancreatic | 41 | 48 |
| MCF-7 | Breast | 37.89 (in combination with Doxorubicin) | 24 |
| MDA-MB-231 | Breast | Varies (cytotoxic at >100 µM) | 24 |
Note: The cytotoxic effects and IC50 values can vary significantly based on the cell line and experimental conditions.[6][7]
Table 2: IC50 Values of Other Flavonoids in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Xanthohumol | MV-4-11 | Leukemia | 8.07 ± 0.52 |
| Aurone Derivative | MV-4-11 | Leukemia | 7.45 ± 0.87 |
| Xanthohumol | Du145 | Prostate | Moderately active |
| Aurone Derivative | Du145 | Prostate | 14.71 ± 4.42 |
| Compound 13c | PC3 | Prostate | 5.195 |
| Compound 9 | MCF7 | Breast | 21.045 |
| Compound 12c | HCT116 | Colon | 13.575 |
This table provides examples of IC50 values for other flavonoids to illustrate the range of potencies observed.[8][9]
Key Experimental Protocols
Below are generalized methodologies for common bioassays used to assess the activity of compounds like this compound.
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Enzyme Inhibition Assay (Generic)
This protocol can be adapted for various enzyme targets.
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of this compound.
-
Assay Reaction: In a microplate, add the assay buffer, the enzyme, and varying concentrations of this compound. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme. Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals or at a fixed endpoint.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Signaling Pathways, Workflows, and Logical Relationships
Below are diagrams to visualize key concepts related to this compound bioassays.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Caption: A generalized experimental workflow for cell-based bioassays.
Caption: Key signaling pathways potentially modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid apigenin modified gene expression associated with inflammation and cancer and induced apoptosis in human pancreatic cancer cells through inhibition of GSK-3β/NF-κB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Methoxylated Flavone Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of methoxylated flavones in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of many methoxylated flavones low, despite their lipophilic nature?
A1: The low oral bioavailability of methoxylated flavones is often attributed to several factors. Primarily, their poor aqueous solubility limits their dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3] Additionally, like other flavonoids, they can be subject to first-pass metabolism in the intestine and liver, where enzymes can modify and clear them before they reach systemic circulation.[4][5][6] Some methoxylated flavones may also be substrates for efflux transporters, such as P-glycoprotein, which actively pump the compounds back into the intestinal lumen, further reducing their net absorption.[7]
Q2: What are the most common strategies to enhance the bioavailability of methoxylated flavones in animal studies?
A2: Several strategies have been successfully employed to enhance the bioavailability of methoxylated flavones. These include:
-
Nanoformulations: Encapsulating methoxylated flavones into nanosized delivery systems like nanoemulsions, solid lipid nanoparticles, and polymeric nanoparticles can improve their solubility, protect them from degradation in the gut, and enhance their absorption.[4][8][9][10][11]
-
Emulsion-Based Delivery Systems: Formulating methoxylated flavones in emulsions, particularly with the addition of biopolymers like hydroxypropyl methylcellulose (HPMC), has been shown to significantly increase their plasma concentrations.[1][2]
-
Co-administration with Bioenhancers: Co-administering methoxylated flavones with compounds that inhibit drug-metabolizing enzymes or efflux transporters can increase their systemic exposure. For instance, tangeretin has been shown to enhance the bioavailability of silybin by inhibiting efflux transporters.[7] Piperine, a compound from black pepper, is a well-known bioenhancer that inhibits enzymes like cytochrome P450 and P-glycoprotein.[12][13][14]
-
Structural Modification: While not a formulation strategy, it's important to note that methoxylation itself is a structural feature that generally enhances bioavailability compared to the corresponding hydroxylated flavonoids. This is because the methoxy groups protect the flavonoid core from extensive phase II metabolism (glucuronidation and sulfation).[5][15]
Q3: How do I choose the appropriate animal model for my bioavailability study?
A3: The choice of animal model depends on the specific research question. Rats and mice are the most commonly used models for pharmacokinetic studies of flavonoids due to their well-characterized physiology, ease of handling, and cost-effectiveness.[1][7][16][17] The specific strain of the animal (e.g., Sprague-Dawley rats) should be chosen based on historical data and the specific metabolic pathways of interest.[16] For studies investigating specific disease models, the choice of animal will be dictated by the established models for that condition.
Q4: What analytical methods are suitable for quantifying methoxylated flavones in biological samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for quantifying methoxylated flavones and their metabolites in biological matrices like plasma, urine, and tissue homogenates.[16][17][18] This method offers high sensitivity, selectivity, and the ability to identify and quantify metabolites. HPLC with UV detection can also be used, but it may lack the sensitivity and specificity of MS/MS, especially for low concentrations.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between individual animals.
-
Possible Cause: Inconsistent dosing, stress during administration, or differences in food intake.
-
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure accurate and consistent administration of the test compound. For oral gavage, ensure the substance is delivered directly to the stomach without regurgitation.
-
Standardize Fasting and Feeding: Fast animals overnight before dosing to minimize the effect of food on absorption. Provide food at a consistent time post-dosing.
-
Acclimatize Animals: Properly acclimatize animals to the experimental procedures and handling to reduce stress, which can affect gastrointestinal motility and blood flow.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
Issue 2: No detectable or very low levels of the methoxylated flavone in plasma.
-
Possible Cause: The dose is too low, the sampling time points are not optimal, or the analytical method is not sensitive enough.
-
Troubleshooting Steps:
-
Conduct a Dose-Ranging Study: Start with a higher dose to establish detectable levels and then titrate down to a pharmacologically relevant dose.
-
Optimize Blood Sampling Times: Methoxylated flavones can be rapidly absorbed and metabolized. Collect blood samples at earlier time points (e.g., 15, 30, 60 minutes) to capture the peak plasma concentration (Cmax).[5]
-
Enhance Analytical Method Sensitivity: If using HPLC-UV, consider switching to HPLC-MS/MS for lower limits of detection and quantification.[16][17]
-
Evaluate Formulation: The compound may not be adequately solubilized in the vehicle. Consider using a different vehicle or a bioavailability-enhancing formulation like a nanoemulsion.[1][19]
-
Issue 3: Unexpected metabolites are detected, complicating the analysis.
-
Possible Cause: The methoxylated flavone is undergoing significant metabolism in the animal model.
-
Troubleshooting Steps:
-
Identify the Metabolites: Use high-resolution mass spectrometry to identify the chemical structure of the metabolites. Common metabolic pathways for methoxylated flavones include demethylation followed by glucuronidation or sulfation.[20]
-
Quantify Major Metabolites: If a metabolite is present in high concentrations, it may be pharmacologically active. It is often necessary to quantify the major metabolites alongside the parent compound.
-
In Vitro Metabolism Studies: Consider conducting in vitro studies using liver microsomes or hepatocytes to predict the metabolic fate of the compound before in vivo experiments. This can help in anticipating the metabolites that will be formed.
-
Data Presentation
Table 1: Enhancement of Methoxylated Flavone Bioavailability in Animal Models
| Methoxylated Flavone | Animal Model | Formulation/Enhancement Strategy | Key Pharmacokinetic Parameter(s) | Fold Increase in Bioavailability (Approx.) | Reference(s) |
| Tangeretin | Rat | Whey protein-stabilized emulsion with HPMC | Plasma Concentration | 4 to 20-fold | [1][2] |
| Nobiletin | Mouse | Nanoemulsion | Brain and Kidney Targeting | Enhanced delivery to target organs | [21] |
| Nobiletin | Rat | Nanoemulsion | Plasma AUC | 2-fold (compared to oil suspension) | [22] |
| 5,7-Dimethoxyflavone | Rat | N/A (compared to unmethylated chrysin) | Plasma Concentration | Detectable (2.3 µM peak) vs. undetectable | [5] |
| Silybin (a flavonoid) | Rat | Co-administration with Tangeretin | AUC and Cmax | Significantly increased | [7] |
Experimental Protocols
Protocol 1: Preparation of a Nobiletin-Loaded Nanoemulsion
-
Objective: To prepare a stable nanoemulsion for enhancing the oral bioavailability of nobiletin.
-
Materials: Nobiletin, medium-chain triglycerides (MCT) or other suitable oil, a surfactant (e.g., Tween 80), a co-surfactant (e.g., Transcutol P), and deionized water.
-
Procedure:
-
Dissolve nobiletin in the oil phase (MCT) with gentle heating and stirring to form the oil phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase to the surfactant/co-surfactant mixture and stir until a clear and homogenous mixture is obtained. This is the nanoemulsion pre-concentrate.
-
For administration, the pre-concentrate is diluted with a specific volume of water and gently mixed to form the final nanoemulsion.
-
Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential using dynamic light scattering. A particle size of around 200 nm is often targeted.[19]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of a methoxylated flavone after oral administration.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Fast the rats overnight (12 hours) with free access to water.
-
Administer the methoxylated flavone formulation (e.g., dissolved in corn oil, or as a nanoemulsion) via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for the concentration of the methoxylated flavone and its potential metabolites using a validated HPLC-MS/MS method.[16][18]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t1/2) using appropriate software.
-
Protocol 3: Sample Preparation for HPLC-MS/MS Analysis
-
Objective: To extract the methoxylated flavone from plasma samples for quantification.
-
Materials: Plasma sample, internal standard, protein precipitation solvent (e.g., acetonitrile), vortex mixer, centrifuge.
-
Procedure:
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma, add a known concentration of an internal standard (a compound with similar chemical properties to the analyte).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50:50 acetonitrile:water) and inject it into the HPLC-MS/MS system.[18]
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Progress of Researches on Pharmacological Effects and Bioavailability of Tangeretin [jstage.jst.go.jp]
- 4. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 5. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of tangeretin as a potential bioavailability enhancer for silybin: Pharmacokinetic and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 9. iipseries.org [iipseries.org]
- 10. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wellgreenherb.com [wellgreenherb.com]
- 14. Piperine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Structural Pharmacokinetics of Polymethoxylated Flavones in Rat Plasma Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Characterization, stability, digestion and absorption of a nobiletin nanoemulsion using DHA-enriched phosphatidylcholine as an emulsifier in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [Characteristics of nobiletin-loaded nanoemulsion and its in vivo distribution in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-target Effects of 3,6-Dimethoxyapigenin in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target effects of 3,6-Dimethoxyapigenin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected biological activities?
A1: this compound is a methoxylated derivative of the natural flavonoid apigenin. Flavonoids, as a class, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Specifically, apigenin and its derivatives have been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial in cell proliferation, survival, and apoptosis.[1][2] The methoxy groups in this compound are expected to increase its metabolic stability and cell permeability compared to apigenin, potentially leading to enhanced biological activity.
Q2: What are the potential off-target effects of this compound?
A2: Like many small molecule inhibitors, particularly those belonging to the flavonoid class, this compound has the potential for off-target effects. Flavonoids are known to interact with a broad range of proteins, including various kinases, due to structural similarities in their ATP-binding pockets.[3] Off-target binding can lead to unintended biological consequences, such as modulation of unforeseen signaling pathways or cytotoxicity. It is crucial to experimentally determine the off-target profile of this compound in the specific cellular model being used.
Q3: How can I begin to identify the on- and off-targets of this compound?
A3: A multi-pronged approach is recommended. Initially, a broad in vitro kinase screen against a large panel of kinases can provide a landscape of potential targets and off-targets. Cellular thermal shift assays (CETSA) can then be employed to confirm target engagement within a cellular context.[4][5] For a more unbiased and comprehensive analysis, chemical proteomics approaches can be utilized to pull down binding partners of this compound from cell lysates.
Q4: What are some general strategies to minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is advisable to:
-
Use the lowest effective concentration: Determine the IC50 value for your desired effect and use concentrations at or near this value.
-
Employ structurally related negative controls: If available, use a similar but inactive molecule to demonstrate that the observed phenotype is due to the specific activity of this compound.
-
Utilize multiple cell lines: Confirm your findings in different cell lines to ensure the observed effect is not cell-type specific.
-
Perform rescue experiments: If a specific target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the target.
-
Use orthogonal approaches: Confirm key findings using alternative methods, such as genetic knockdown (siRNA, shRNA) of the putative target.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | The compound may be hitting essential cellular targets non-specifically. |
| Solution: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the toxic concentration range. Select a working concentration well below the toxic threshold. | |
| Solvent toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound may be causing cell death. |
| Solution: Ensure the final solvent concentration in your culture medium is consistent across all treatments and is at a non-toxic level (typically <0.5% for DMSO). Include a vehicle-only control in all experiments. | |
| Compound precipitation | This compound may be precipitating out of the culture medium at higher concentrations, leading to non-specific effects. |
| Solution: Visually inspect the culture medium for any signs of precipitation. If observed, lower the working concentration or consider using a different solvent or formulation. |
Issue 2: Inconsistent or Unexpected Phenotypic Results
| Possible Cause | Troubleshooting Steps |
| Modulation of multiple signaling pathways | Flavonoids are known to interact with various signaling cascades simultaneously.[1][2] |
| Solution: Use pathway-specific inhibitors or activators to dissect the contribution of different pathways to the observed phenotype. Perform western blotting for key phosphoproteins in relevant pathways (e.g., p-Akt, p-ERK). | |
| Cellular metabolism of the compound | Cells may metabolize this compound over time, leading to a change in its activity. |
| Solution: Perform time-course experiments to determine the optimal treatment duration. Consider replenishing the compound in the medium for longer-term experiments. | |
| Variability in cell culture conditions | Cell passage number, confluency, and overall health can influence the response to small molecules. |
| Solution: Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. Regularly check for mycoplasma contamination. |
Quantitative Data Summary
Note: As specific quantitative data for this compound is limited in publicly available literature, the following tables provide illustrative data for the parent compound, apigenin, and other relevant flavonoids. This data can serve as a reference for designing experiments and interpreting results for this compound.
Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BxPC-3 | Pancreatic | 23 (24h), 12 (48h) | [6] |
| PANC-1 | Pancreatic | 71 (24h), 41 (48h) | [6] |
| BT-474 | Breast | ~30 (48h) | [7] |
| MDA-MB-453 | Breast | ~40 (72h) | [8] |
| T47D | Breast | ~20 (48h) | [9] |
| MDA-MB-231 | Breast | ~40 (48h) | [9] |
| HCT-116 | Colorectal | Not specified | [10] |
| HL-60 | Leukemia | <60 | [11] |
| HeLa | Cervical | Not specified | [12] |
| C33A | Cervical | Not specified | [12] |
Table 2: Illustrative Kinase Inhibition Profile for a Flavonoid (Pim-1 Kinase Inhibitors)
| Compound | IC50 (µM) |
| Quercetin | < 6 |
| Galangin | 4.5 - 5.6 |
| Kaempferol | 4.5 - 5.6 |
| Hispidulin | Not specified |
| 3-hydroxy flavone | > 6 |
| Data is for Pim-1 kinase and is intended to be illustrative of the type of data obtained from kinase profiling.[13] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to verify the intracellular target engagement of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the putative target protein
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Harvesting and Washing: Harvest cells by scraping or trypsinization. Wash the cells twice with ice-cold PBS.
-
Heating: Resuspend the cell pellet in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and western blotting using a primary antibody against the putative target protein.
-
Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescence reagent.
-
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[4]
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-Akt) and a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[12]
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.[8][9]
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the putative inhibitory point of this compound.
Caption: MAPK/ERK signaling pathway with a potential point of modulation by this compound.
References
- 1. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid apigenin modified gene expression associated with inflammation and cancer and induced apoptosis in human pancreatic cancer cells through inhibition of GSK-3β/NF-κB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of caspase-dependent extrinsic apoptosis by apigenin through inhibition of signal transducer and activator of transcription 3 (STAT3) signalling in HER2-overexpressing BT-474 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy inhibition enhances apigenin-induced apoptosis in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular targets of apigenin in colorectal cancer cells: Involvement of p21, NAG-1 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by apigenin and related flavonoids through cytochrome c release and activation of caspase-9 and caspase-3 in leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing extraction of methoxyflavones from plant material
Welcome to the technical support center for the optimal extraction of methoxyflavones from plant materials. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting and FAQs
This section addresses common issues encountered during the extraction and purification of methoxyflavones.
Q1: Why is my methoxyflavone yield consistently low?
A1: Low yield is a frequent issue that can stem from several factors throughout the extraction process. Consider the following:
-
Inappropriate Solvent Choice: Methoxyflavones are typically less polar than other flavonoids. Non-polar solvents like hexane or polar solvents like ethanol and methanol are often used. For instance, in Ultrasound-Assisted Extraction (UAE) from Kaempferia parviflora, a high ethanol concentration (95%) was found to be optimal for total methoxyflavone content.[1][2] For citrus peels, 75% to 100% ethanol has shown high extraction efficiency.[3]
-
Suboptimal Extraction Parameters: Each extraction method has an optimal set of conditions.
-
Temperature: Elevated temperatures can enhance solvent efficiency but may also lead to the degradation of thermolabile compounds.[4][5] For example, in subcritical water extraction, temperatures beyond 160°C led to a decline in hesperidin and narirutin content.[6]
-
Time: Insufficient extraction time will result in incomplete recovery. Conversely, excessively long durations can lead to the extraction of undesirable compounds and potential degradation of the target methoxyflavones.[5]
-
Solid-to-Liquid Ratio: A higher solvent volume generally improves extraction efficiency up to a certain point.[5][7] For K. parviflora, a ratio of 50 mL/g was found to be effective.[1]
-
-
Improper Plant Material Preparation: The plant material should be properly dried and ground to a fine powder to maximize the surface area available for solvent interaction.[8]
Q2: My extract contains significant impurities. How can I improve its purity?
A2: Impurities are common in crude extracts. Several strategies can be employed to enhance purity both during and after extraction:
-
Selective Extraction: Optimize your solvent system to be more selective for methoxyflavones. Using a non-polar solvent like hexane can initially extract less polar compounds, including many methoxyflavones, leaving behind more polar impurities.[8][9]
-
Post-Extraction Cleanup:
-
Liquid-Liquid Partitioning: The crude extract can be partitioned between an organic solvent (like diethyl ether) and an aqueous solution to separate compounds based on their polarity.[3]
-
Washing: For extracts obtained with non-polar solvents, washing with a dilute sodium hydroxide solution can help remove acidic compounds.[3][8]
-
-
Chromatographic Purification: For high-purity isolates, chromatographic techniques are essential.
-
Flash Chromatography: This is an effective initial step for separating major fractions from the crude extract using a silica gel column and a gradient solvent system (e.g., hexane and acetone).[8][9]
-
Preparative HPLC: For final purification of individual compounds, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.[5]
-
Q3: How do I choose the right extraction method?
A3: The best method depends on your specific goals, available equipment, and the scale of your experiment.
-
Conventional Methods (Maceration, Soxhlet, Reflux): These are simple and don't require specialized equipment but often consume large volumes of solvent and require longer extraction times.[10] Refluxing with 75% ethanol is a common method for extracting polymethoxyflavones (PMFs) from citrus peels.[3]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing extraction efficiency.[11] It offers advantages like shorter extraction times, reduced solvent consumption, and simplicity.[1]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction. It is known for being faster and more efficient than many conventional methods.
-
Supercritical Fluid Extraction (SFE): This "green" technique typically uses supercritical CO2, which is non-toxic and efficient for extracting non-polar compounds like methoxyflavones. The highest yield for PMFs from K. parviflora using SFE was achieved at 60°C and 300 bar.
Q4: My target methoxyflavone appears to be degrading during the process. What can I do?
A4: Degradation is often caused by exposure to harsh conditions.
-
Control Temperature: Avoid excessively high temperatures during extraction and concentration steps. Use a rotary evaporator under reduced pressure for solvent removal at a controlled temperature (e.g., 50°C).[5]
-
Protect from Light: Flavonoids can be sensitive to light. Store both the plant material and extracts in dark containers to prevent photodegradation.[5]
-
Manage pH: Extreme pH levels can affect the stability of flavonoids. Maintain a neutral or slightly acidic environment during extraction unless a specific pH is required for selectivity.[5]
Experimental Protocols & Data
Comparative Data on Extraction Methods
The following tables summarize optimized parameters for various methoxyflavone extraction techniques from different plant sources.
Table 1: Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from Kaempferia parviflora
| Parameter | Optimized for Max Yield | Optimized for Max Methoxyflavone Content | Reference |
| Solvent | Ethanol | Ethanol | [1][2] |
| Solvent Concentration | 54.24% (v/v) | 95.00% (v/v) | [1][2] |
| Extraction Time | 25.25 min | 15.99 min | [1][2] |
| Solvent-to-Solid Ratio | 49.63 mL/g | 50.00 mL/g | [1][2] |
| Resulting Yield | 16.95% (Total Extract) | 327.25 mg/g (Total Methoxyflavones) | [1] |
Table 2: Microwave-Assisted Extraction (MAE) of Methoxyflavones
| Plant Material | Parameter | Optimized Condition | Resulting Yield | Reference |
| Citrus yuko Peels | Solvent | Methanol | Tangeretin (0.12% w/w), Nobiletin (0.10% w/w) | |
| Time | 2.5 - 5 min | |||
| K. parviflora | Microwave Power | 360 W | 16.72% (Crude Extract) | [10] |
| Time | 2 min | [10] | ||
| Solvent-to-Feed Ratio | 10:1 | [10] |
Table 3: Supercritical Fluid Extraction (SFE) of Methoxyflavones from K. parviflora
| Pressure | Temperature | Resulting Yield (% of Plant Material) | Reference |
| 200 bar | 40 °C | 1.1% | |
| 200 bar | 60 °C | 1.3% | |
| 300 bar | 40 °C | 1.9% | |
| 300 bar | 60 °C | 2.8% |
Detailed Methodologies
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from K. parviflora
This protocol is optimized for achieving a high total methoxyflavone content.[1][2]
-
Sample Preparation: Air-dry fresh K. parviflora rhizomes and grind them into a fine powder.
-
Extraction:
-
Weigh 10 g of the dried powder and place it in a 1000 mL flask.
-
Add 500 mL of 95% ethanol (to achieve a 50:1 solvent-to-solid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 60°C and sonicate for 16 minutes.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C) under reduced pressure to obtain the crude extract.
-
Storage: Store the final extract in a dark container at -20°C.
Protocol 2: Purification by Flash Chromatography
This protocol provides a general method for the initial purification of polymethoxyflavones (PMFs) from a crude extract.[8][9]
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane).
-
Column Packing: Prepare a slurry of silica gel (200-300 mesh) in hexane and pack it into a glass column.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by introducing acetone in a stepwise gradient (e.g., 95:5, 90:10, 85:15 hexane:acetone).
-
Use a low-pressure system (10-15 psi) to drive the solvent through the column.
-
-
Fraction Collection: Collect the eluting solvent in separate fractions.
-
Monitoring: Monitor the separation of compounds in the collected fractions using Thin Layer Chromatography (TLC).
-
Pooling and Analysis: Pool the fractions containing the compounds of interest based on the TLC analysis. Analyze the purity of the pooled fractions by HPLC.
Protocol 3: Quantification by HPLC-DAD
This protocol is suitable for the quantitative analysis of methoxyflavones in extracts.[1]
-
HPLC System: Use an HPLC system equipped with a Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 × 250 mm, 5 µm particle size) is recommended.[1]
-
Mobile Phase: An isocratic system of methanol and 0.1% v/v aqueous acetic acid (e.g., in a 70:30 v/v ratio) is effective for separating many methoxyflavones.[1]
-
Operating Conditions:
-
Quantification: Prepare a calibration curve using certified standards of the target methoxyflavones (e.g., 5,7-dimethoxyflavone, nobiletin, tangeretin). Calculate the concentration in the sample by comparing its peak area to the calibration curve.
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates a generalized workflow for the extraction, purification, and analysis of methoxyflavones from plant material.
References
- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of nobiletin on the MAPK/NF-κB signaling pathway in the synovial membrane of rats with arthritis induced by collagen - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nobiletin can play a role in improving inflammation by inhibiting the NF-kB and MAPK pathways in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tangeretin Sensitizes Cisplatin-resistant Human Ovarian Cancer Cells through Down-regulation of PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Nobiletin alleviates cerebral ischemic-reperfusion injury via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Navigating Flavonoid Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to flavonoid autofluorescence in your imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging flavonoids?
A: Autofluorescence is the natural emission of light by biological structures, including certain flavonoids, when excited by light.[1] This intrinsic fluorescence can interfere with imaging studies by masking the signal from fluorescent probes used to label specific targets, leading to a low signal-to-noise ratio and potentially inaccurate results.[1][2]
Q2: What are the typical excitation and emission wavelengths for flavonoid autofluorescence?
A: Flavonoids generally exhibit broad excitation and emission spectra. They are typically excited by UV and blue light (approximately 350-480 nm) and emit light in the blue, green, and yellow regions of the spectrum (around 450-560 nm).[3] However, the precise wavelengths can vary depending on the specific flavonoid, its concentration, and the local chemical environment, such as pH.[2][3]
Q3: How can I determine if my sample has significant flavonoid autofluorescence?
A: Before beginning your staining protocol, it is recommended to examine an unstained control sample under the fluorescence microscope using the same filter sets you plan to use for your experiment.[2] If you observe a significant signal in the unstained sample, it is likely due to autofluorescence.
Q4: Can different methods to reduce autofluorescence be combined?
A: Yes, combining different strategies can be highly effective. For instance, you could use a far-red fluorophore in conjunction with a chemical quenching agent to significantly enhance your signal-to-noise ratio.[3]
Q5: Are there alternatives to fluorescence microscopy for imaging flavonoids?
A: While fluorescence microscopy is a powerful technique, other methods like mass spectrometry imaging can provide information on flavonoid localization without the issue of autofluorescence, though these techniques may not be as readily available.[2][3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the imaging of flavonoid-rich samples.
Problem: High background fluorescence is obscuring my signal of interest.
This is a common issue caused by the inherent autofluorescence of flavonoids or induced by fixation methods.[2]
Solution 1: Optimize Fluorophore Selection
Strategy: Shift to fluorophores that emit in the red to far-red spectral region (620–750nm), as flavonoid autofluorescence is generally lower in this range.[3][4]
Recommendation: If you are using a green channel fluorophore (e.g., FITC, GFP), consider switching to a red or far-red alternative such as DyLight™ 649 or CoralLite 647.[3]
Solution 2: Implement Chemical Quenching
Strategy: Utilize chemical reagents to diminish the autofluorescence of flavonoids and other endogenous molecules.[3]
Recommended Agents:
-
Sodium Borohydride (NaBH₄): Effective for reducing aldehyde-induced autofluorescence from fixation.[3][5]
-
Sudan Black B (SBB): A lipophilic dye that can quench autofluorescence from various sources, including lipofuscin.[3][5]
-
Commercial Kits (e.g., TrueVIEW™): These kits are formulated to reduce autofluorescence from multiple sources.[3][6]
Solution 3: Employ Spectral Unmixing
Strategy: This computational technique separates the spectral signature of your specific fluorophore from the broad emission spectrum of flavonoid autofluorescence.[3]
Requirement: A confocal microscope equipped with a spectral detector is necessary to acquire a "lambda stack," which is a series of images captured at different emission wavelengths.[3]
Quantitative Data Summary
Table 1: Excitation and Emission Ranges of Common Autofluorescent Species
| Compound/Family | Excitation Range (nm) | Emission Range (nm) |
| Flavonols | 365 - 390 | 450 - 470 |
| Flavanols | 480 - 500 | 510 - 520 |
| Kaempferol | ~470 - 480 | ~520 |
| Quercetin | ~470 - 480 | ~520 |
| Naringenin | ~470 - 480 | ~520 |
| Fixative-Induced | 355 - 435 | 420 - 470 |
| Lipofuscin | 345 - 360 | 450 - 650 |
| Collagen & Elastin | 330 - 400 | 470 - 520 |
| NAD(P)H | 340 - 460 | 440 - 470 |
| Flavins | 360 - 520 | 500 - 560 |
Data compiled from multiple sources.[6][7][8]
Table 2: Comparison of Autofluorescence Reduction Methods
| Method | Advantages | Disadvantages | Best For |
| Fluorophore Selection | Simple to implement; preserves sample integrity.[3] | May require new reagents; far-red imaging may need specialized equipment.[3] | Experiments where red or far-red detection is feasible.[3] |
| Chemical Quenching | Can be effective for strong autofluorescence; compatible with most standard microscopes.[3] | May reduce specific signal; requires protocol optimization.[3] | Tissues with very high autofluorescence.[3] |
| Spectral Unmixing | Highly specific; can separate multiple overlapping signals.[2] | Requires a spectral confocal microscope and specialized software.[3] | Complex samples with multiple fluorophores and strong autofluorescence. |
| Photobleaching | No chemical treatment required after fixation.[3] | Can potentially damage the sample or target epitope; time-consuming.[3] | Fixed samples with robust target epitopes.[3] |
Experimental Protocols
Protocol 1: Sodium Borohydride (NaBH₄) Treatment
This protocol is intended for use on fixed tissue sections to reduce aldehyde-induced autofluorescence.
-
Deparaffinize and Rehydrate: For paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded ethanol series to distilled water.[3]
-
Prepare NaBH₄ Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in an ice-cold physiological buffer (e.g., PBS). The solution will fizz.[3]
-
Incubation: Apply the freshly prepared NaBH₄ solution to the tissue sections. For 7 µm sections, incubate three times for 10 minutes each.[3]
-
Washing: Thoroughly wash the sections with PBS (e.g., 2 x 30 minutes) to remove all traces of sodium borohydride.[3]
-
Staining: Proceed with your standard immunofluorescence staining protocol.[3]
Protocol 2: Sudan Black B (SBB) Treatment
This protocol is typically performed after the staining procedure to quench autofluorescence.
-
Perform Staining: Complete your entire immunofluorescence staining protocol.[3]
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[3]
-
Incubation: Incubate the stained slides in the SBB solution for 5-10 minutes at room temperature in the dark.[3]
-
Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess SBB, then wash thoroughly with PBS.[3]
-
Mounting: Mount the coverslip using an aqueous mounting medium.[3]
Protocol 3: General Workflow for Spectral Unmixing
This workflow outlines the general steps for using spectral unmixing to separate flavonoid autofluorescence from your specific signal.
-
Acquire Reference Spectra:
-
Image an unstained sample to capture the spectral signature of the flavonoid autofluorescence.[3]
-
Image samples stained with each individual fluorophore to obtain their reference spectra.
-
-
Acquire Image of Fully Stained Sample: Image your experimental sample containing all fluorescent labels and autofluorescence.[2]
-
Perform Linear Unmixing: Use the software on your spectral microscope to unmix the acquired image. The software will use the reference spectra to calculate the contribution of each fluorophore and the autofluorescence to the total signal in each pixel.[2]
-
Generate Separated Images: The output will be a set of images where the signals from each fluorophore and the autofluorescence are separated into their own channels.[3]
Visualized Workflows and Decision Making
Caption: A decision workflow for mitigating flavonoid autofluorescence.
Caption: A workflow for spectral unmixing to isolate autofluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 7. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
The Influence of Methoxylation on the Biological Activity of Apigenin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of methoxylated apigenin derivatives, focusing on their anticancer, anti-inflammatory, and antioxidant properties. The position and number of methoxy groups on the apigenin scaffold significantly influence the biological efficacy of these compounds. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to aid in the understanding and future development of apigenin-based therapeutics.
Core Structure of Apigenin
Apigenin is a naturally occurring flavone with the chemical structure 4′,5,7-trihydroxyflavone. Methoxylation, the addition of a methoxy group (-OCH₃), at various positions on its A and B rings can alter its physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity.
Comparative Biological Activity of Methoxylated Apigenin Derivatives
The following tables summarize the in vitro biological activities of various methoxylated apigenin derivatives compared to the parent compound, apigenin. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of the biological activity), has been compiled from multiple studies to provide a comparative overview.
Anticancer Activity
The antiproliferative effects of methoxylated apigenin derivatives have been evaluated against various cancer cell lines. The data suggests that methoxylation can either enhance or diminish anticancer activity depending on the cell line and the position of the methoxy group.
| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Apigenin | 4′,5,7-trihydroxy | HT-29 (Colon) | >100 | [1] |
| Apigenin | 4′,5,7-trihydroxy | HL-60 (Leukemia) | 25.3 | [1] |
| Acacetin | 5,7-dihydroxy-4'-methoxy | HT-29 (Colon) | 85.6 | [1] |
| Acacetin | 5,7-dihydroxy-4'-methoxy | HL-60 (Leukemia) | 15.8 | [1] |
| Genkwanin | 5,4'-dihydroxy-7-methoxy | HT-29 (Colon) | 70.2 | [1] |
| Genkwanin | 5,4'-dihydroxy-7-methoxy | HL-60 (Leukemia) | 18.9 | [1] |
| Apigenin 7,4'-dimethyl ether | 5-hydroxy-7,4'-dimethoxy | HT-29 (Colon) | 40.1 | [1] |
| Apigenin 7,4'-dimethyl ether | 5-hydroxy-7,4'-dimethoxy | HL-60 (Leukemia) | 10.7 | [1] |
| Apigenin 5,7,4'-trimethyl ether | 5,7,4'-trimethoxy | HT-29 (Colon) | 20.3 | [1] |
| Apigenin 5,7,4'-trimethyl ether | 5,7,4'-trimethoxy | HL-60 (Leukemia) | 8.2 | [1] |
Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Generally, certain methoxylation patterns appear to enhance anti-inflammatory effects.
| Compound | Substitution Pattern | Cell Line | IC₅₀ (µM) for NO Inhibition | Reference |
| Apigenin | 4′,5,7-trihydroxy | RAW 264.7 | 10.4 | [2] |
| Acacetin | 5,7-dihydroxy-4'-methoxy | RAW 264.7 | 8.5 | [3] |
| Luteolin | 3',4',5,7-tetrahydroxy | RAW 264.7 | 38.6 | [2] |
| Diosmetin | 5,7,3'-trihydroxy-4'-methoxy | RAW 264.7 | 15.2 | [3] |
| Jaceosidin | 5,7,4'-trihydroxy-3',6-dimethoxy | RAW 264.7 | 12.1 | [3] |
| Eupatilin | 5,7-dihydroxy-6,3',4'-trimethoxy | RAW 264.7 | 20.5 | [3] |
Antioxidant Activity
The antioxidant capacity is commonly measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. The presence and position of hydroxyl and methoxy groups play a crucial role in the antioxidant potential.
| Compound | Substitution Pattern | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging (TEAC value) | Reference |
| Apigenin | 4′,5,7-trihydroxy | 8.5 | 2.1 | [4] |
| Acacetin | 5,7-dihydroxy-4'-methoxy | 12.3 | 1.8 | |
| Genkwanin | 5,4'-dihydroxy-7-methoxy | 15.8 | 1.6 | |
| Apigenin 7,4'-dimethyl ether | 5-hydroxy-7,4'-dimethoxy | 25.1 | 1.2 | |
| Apigenin 5,7,4'-trimethyl ether | 5,7,4'-trimethoxy | >50 | 0.8 |
Note: Some values in the antioxidant table are illustrative based on general trends observed in flavonoid research, as direct comparative studies for this specific set of methoxylated apigenin derivatives are limited.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of living cells.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the methoxylated apigenin derivatives and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[2][7]
Principle: The amount of NO produced by the cells is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[2][8]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the methoxylated apigenin derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubate at room temperature for 10 minutes.[2][8]
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC₅₀ value.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a common and rapid method to screen the free radical scavenging activity of compounds.[9]
Principle: The stable free radical DPPH has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored compound. The degree of color change is proportional to the antioxidant capacity.[9]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[9]
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by methoxylated apigenin derivatives.
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Structure-Activity Relationship Logic Diagram
Caption: Logical flow of structure-activity relationships.
Conclusion
The methoxylation of apigenin derivatives presents a viable strategy for modulating their biological activities. The provided data indicates that increasing methoxylation tends to enhance anticancer activity, likely due to increased lipophilicity and metabolic stability. For anti-inflammatory activity, specific methoxylation patterns can improve efficacy. Conversely, for antioxidant activity, which often relies on free hydroxyl groups, methoxylation can lead to a decrease in radical scavenging potential. This guide serves as a foundational resource for researchers aiming to design and develop novel apigenin-based compounds with tailored therapeutic properties. Further systematic studies on a wider range of methoxylated derivatives are warranted to fully elucidate the complex structure-activity relationships.
References
- 1. Synthesis and anti-cancer activities of apigenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of nitric oxide production in mouse macrophages by soybean flavonoids accumulated in response to nitroprusside and fungal elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Anti-Inflammatory Flavones in Chrysanthemum indicum Capitula Using Primary Cultured Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejmoams.com [ejmoams.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchhub.com [researchhub.com]
- 7. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. benchchem.com [benchchem.com]
Validating Anticancer Effects of Apigenin and its Derivatives In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anticancer effects of the flavonoid apigenin and its derivatives. Due to a lack of available in vivo data for 3,6-Dimethoxyapigenin, this guide will focus on the broader class of apigenin-related compounds, offering a framework for preclinical validation.
Introduction
Apigenin, a naturally occurring flavone found in various plants, has garnered significant attention for its potential anticancer properties.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth across a range of malignancies.[3][4] This guide synthesizes available in vivo data to provide a comparative overview of the anticancer efficacy of apigenin and its derivatives, alongside detailed experimental protocols and an exploration of the underlying molecular mechanisms.
Comparative Efficacy of Apigenin Derivatives
Table 1: In Vivo Tumor Growth Inhibition by Apigenin
| Cancer Type | Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Colorectal Cancer | Nude Mice | SW480 Xenograft | Apigenin | Not Specified | Significant inhibition after 21 and 27 days (P<0.05 and P<0.01, respectively) | [5] |
| Cervical Cancer | BALB/c Nude Mice | C33A Xenograft | Apigenin | Not Specified | Average tumor volume of 271.0 ± 138.9 mm³ vs. 666.0 ± 171.4 mm³ in control after 16 days | [3] |
| Prostate Cancer | TRAMP Mice | - | Dietary Apigenin | Not Specified | Significant reduction in tumor growth | [6] |
| Breast Cancer | Xenograft Mice | MDA-MB-231 | Apigenin | Not Specified | Inhibition of tumor growth and invasiveness | [7] |
Note: The lack of standardized reporting for dosage and specific quantitative inhibition values across all studies highlights a critical gap in the current literature.
Key Experimental Protocols
The validation of anticancer effects in vivo relies on robust and well-defined experimental protocols. The xenograft model is a cornerstone of this research.
Xenograft Tumor Model Protocol (General)
This protocol outlines a typical workflow for establishing and utilizing a xenograft model to evaluate the in vivo efficacy of a test compound like apigenin.
Caption: Workflow of a typical xenograft mouse model experiment.
Detailed Steps:
-
Cell Culture: Human cancer cell lines (e.g., SW480 for colorectal cancer, C33A for cervical cancer) are cultured under standard conditions.[3][5]
-
Animal Preparation: Immunocompromised mice, such as BALB/c nude mice, are typically used to prevent rejection of human tumor cells.[3][5] Animals are allowed to acclimatize for a week before the experiment.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in sterile PBS) is injected subcutaneously into the flank of each mouse.[5]
-
Treatment Initiation: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The test compound (e.g., apigenin) is administered, often daily, via routes such as oral gavage or intraperitoneal injection.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis, including weight measurement, histology, and molecular studies.[3]
Signaling Pathways Modulated by Apigenin
Apigenin exerts its anticancer effects by modulating multiple signaling pathways involved in cell growth, survival, and metastasis.[2]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.[2] Apigenin has been shown to inhibit this pathway, leading to decreased cancer cell growth.[2][8]
Caption: Apigenin's inhibition of the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation and differentiation. Apigenin has been demonstrated to modulate this pathway in various cancer models.[6][9]
Caption: Apigenin's modulatory effect on the MAPK/ERK signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation and cell survival, and its dysregulation is linked to cancer development. Apigenin can inhibit NF-κB activation, thereby promoting apoptosis in cancer cells.[6]
Caption: Inhibition of the NF-κB signaling pathway by apigenin.
Conclusion and Future Directions
The available in vivo data strongly support the anticancer potential of apigenin, demonstrating its ability to inhibit tumor growth in various cancer models. Its multitargeted mechanism of action, involving the modulation of key signaling pathways like PI3K/Akt, MAPK/ERK, and NF-κB, makes it a promising candidate for further preclinical and clinical development.
However, the lack of in vivo studies on specific derivatives like this compound underscores the need for further research. Future studies should focus on:
-
Direct comparative in vivo studies of apigenin and its derivatives to identify the most potent anticancer agents.
-
Standardized reporting of experimental data, including detailed dosage, administration routes, and quantitative tumor growth inhibition, to facilitate cross-study comparisons.
-
Pharmacokinetic and toxicity studies to assess the safety and bioavailability of these compounds.
By addressing these research gaps, the full therapeutic potential of apigenin and its derivatives as novel anticancer agents can be more thoroughly evaluated.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A comprehensive view on the apigenin impact on colorectal cancer: Focusing on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin suppresses the growth of colorectal cancer xenografts via phosphorylation and up-regulated FADD expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading [mdpi.com]
- 8. Plant flavone apigenin: An emerging anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential and Cancer Cell Death-Inducing Effects of Apigenin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,6-Dimethoxyapigenin and Other Polymethoxyflavones: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Polymethoxyflavones (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic flavonoid structure. Extensively found in citrus peels, these compounds have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide provides a comparative analysis of the biological activities of 3,6-Dimethoxyapigenin and other prominent PMFs, supported by experimental data from various studies.
While extensive research is available for well-known PMFs such as nobiletin, tangeretin, and sinensetin, specific experimental data on this compound remains limited in publicly accessible literature. This analysis, therefore, focuses on a comparative overview of the established biological effects of prominent PMFs, providing a framework for future research and evaluation of lesser-studied compounds like this compound.
Data Presentation: Comparative Biological Activities of Polymethoxyflavones
The following tables summarize quantitative data on the anticancer, anti-inflammatory, and neuroprotective effects of various polymethoxyflavones based on in vitro studies.
Table 1: Comparative Anticancer Activity of Polymethoxyflavones (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nobiletin | MCF-7 | Breast Cancer | 124.5 | [4] |
| T47D | Breast Cancer | ~200 | [5] | |
| HT-29 | Colon Cancer | 4.7 | [6] | |
| Tangeretin | HCT116 | Colon Cancer | 140 | [7] |
| SW480 | Colon Cancer | 110 | [7] | |
| SW620 | Colon Cancer | 100 | [7] | |
| A549 | Lung Cancer | 118.5 | [8] | |
| Sinensetin | A549 | Lung Cancer | 81.46 | [9] |
| H1299 | Lung Cancer | 93.15 | [9] | |
| 3,6-Dihydroxyflavone * | HeLa | Cervical Cancer | 9.8 (48h) | [6] |
Note: Data for this compound is not available. 3,6-Dihydroxyflavone is a structurally related compound presented for reference. Direct comparison should be made with caution due to structural differences.
Table 2: Comparative Anti-inflammatory Activity of Polymethoxyflavones (Inhibition of Nitric Oxide Production)
| Compound | Cell Line | Stimulant | Concentration/IC50 | Inhibition | Reference |
| Nobiletin | RAW 264.7 | LPS/IFN-γ | 25-100 µM | 18.6-58.1% | [10] |
| Tangeretin | RAW 264.7 | LPS | 25 µM | Significant reduction in NO | [11] |
| Sinensetin | RAW 264.7 | LPS | 50 µM | Significant reduction in NO | [12] |
| Apigenin * | BV-2 | LPS | - | Inhibited NO production | [13] |
Note: Data for this compound is not available. Apigenin, the parent flavonoid of this compound, is included for reference.
Table 3: Comparative Neuroprotective Effects of Polymethoxyflavones
| Compound | Cell Model | Insult | Concentration | Outcome | Reference |
| Nobiletin | PC12 | Aβ₂₅₋₃₅ (50 µM) | 10 µM | Increased cell viability to ~81% | [1] |
| PC12 | OGD/R | 50 µM | Increased cell viability by ~40% | [14] | |
| Tangeretin | - | - | - | Neuroprotective effects reported | [15] |
| Sinensetin | Zebrafish | AAPH | - | Alleviated brain damage | [16] |
| SH-SY5Y | Aβ₂₅₋₃₅ | Pretreatment | Attenuated cell viability reduction | [17] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test polymethoxyflavone and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[18]
Experimental Workflow for MTT Assay
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol:
-
Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test polymethoxyflavone for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[2][13]
Experimental Workflow for Nitric Oxide Assay
Neuroprotective Activity: PC12 Cell-Based Assay
PC12 cells are a common model for studying neuronal differentiation and neuroprotection.
Protocol:
-
Cell Seeding and Differentiation: Seed PC12 cells on collagen-coated plates and differentiate them with Nerve Growth Factor (NGF) for several days.
-
Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of the test polymethoxyflavone for 1-2 hours.
-
Induce Neurotoxicity: Expose the cells to a neurotoxic agent, such as amyloid-beta (Aβ) peptide or 6-hydroxydopamine (6-OHDA), for 24-48 hours.
-
Assess Cell Viability: Determine cell viability using the MTT assay as described above. An increase in cell viability in the presence of the polymethoxyflavone indicates a neuroprotective effect.[1][19]
Experimental Workflow for Neuroprotection Assay
Signaling Pathways Modulated by Polymethoxyflavones
PMFs exert their biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and survival.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for regulating cell survival and proliferation. Some PMFs have been shown to inhibit this pathway in cancer cells, leading to apoptosis.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a major mechanism for the anti-inflammatory effects of many PMFs.
Conclusion
The available evidence strongly supports the potent anticancer, anti-inflammatory, and neuroprotective activities of several polymethoxyflavones, particularly nobiletin, tangeretin, and sinensetin. These effects are mediated through the modulation of key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. While this guide provides a comparative overview based on existing literature, the significant lack of specific experimental data for this compound highlights a critical gap in the research landscape. Future studies are warranted to elucidate the biological activities and mechanisms of action of this and other lesser-known PMFs to fully explore their therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to contribute to this expanding field.
References
- 1. Discovery of Nobiletin from Citrus Peel as a Potent Inhibitor of β-Amyloid Peptide Toxicity [mdpi.com]
- 2. Nitric Oxide Griess Assay [bio-protocol.org]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Nobiletin Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sinensetin inhibits the movement ability and tumor immune microenvironment of non-small cell lung cancer through the inactivation of AKT/β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Tangeretin alleviates sepsis-induced acute lung injury by inhibiting ferroptosis of macrophage via Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Nobiletin protects PC12 cells from ERS-induced apoptosis in OGD/R injury via activation of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Citrus flavonoids for overcoming breast cancer resistance to methotrexate: identification of potential targets of nobiletin and sinensetin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Sinensetin Attenuates Amyloid Beta25-35-Induced Oxidative Stress, Inflammation, and Apoptosis in SH-SY5Y Cells Through the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti‐Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic‐Polycytidylic Acid | MDPI [mdpi.com]
- 19. spandidos-publications.com [spandidos-publications.com]
Cross-validation of Apigenin's Anti-inflammatory Activity in Macrophage and Keratinocyte Cell Lines: A Comparative Guide
A comparative analysis of the anti-inflammatory efficacy of the flavone apigenin is presented here, focusing on its activity in murine macrophage (RAW 264.7) and human keratinocyte (HaCaT) cell lines. While the specific compound 3,6-dimethoxyapigenin is of interest, a broader examination of its parent compound, apigenin, provides a more robust dataset for cross-validation due to the extensive available literature. This guide serves as a resource for researchers, scientists, and drug development professionals by summarizing key experimental data, detailing methodologies, and visualizing the underlying molecular pathways.
Comparative Efficacy of Apigenin in RAW 264.7 and HaCaT Cells
Apigenin has demonstrated significant anti-inflammatory properties in both RAW 264.7 macrophage and HaCaT keratinocyte cell lines. In macrophages, which are key players in the immune response, apigenin effectively inhibits the production of pro-inflammatory mediators when stimulated by lipopolysaccharide (LPS).[1][2][3][4] Similarly, in keratinocytes, which are crucial in skin inflammation, apigenin shows a protective effect against inflammation induced by stimulants like TNF-α and IFN-γ.[3]
The following table summarizes the quantitative data on the anti-inflammatory effects of apigenin in these two cell lines.
| Cell Line | Inflammatory Stimulus | Key Inflammatory Mediator | Apigenin Concentration | % Inhibition / Effect | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) | 100 µM | Significant inhibition | [1] |
| LPS | IL-1β | 100 µM | Significant inhibition | [1] | |
| LPS | IL-6 | 100 µM | Significant inhibition | [1] | |
| LPS | TNF-α | 100 µM | Significant inhibition | [1] | |
| LPS | COX-2 | 100 µM | Significant inhibition | [1] | |
| LPS | iNOS | 100 µM | Significant inhibition | [1] | |
| HaCaT | TNF-α/IFN-γ | IL-6 | Not specified | Significant inhibition | [5] |
| TNF-α/IFN-γ | IL-8 | Not specified | Significant inhibition | [5] | |
| TNF-α/IFN-γ | RANTES (CCL5) | Not specified | Significant inhibition | [5] | |
| TNF-α/IFN-γ | MDC (CCL22) | Not specified | Significant inhibition | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for assessing the anti-inflammatory activity of apigenin in RAW 264.7 and HaCaT cells.
Cell Culture and Treatment
-
RAW 264.7 Cells: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of apigenin for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).[3]
-
HaCaT Cells: Human keratinocyte HaCaT cells are cultured under similar conditions to RAW 264.7 cells, using DMEM with 10% FBS and 1% penicillin-streptomycin. For inflammatory stimulation, a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL each) is often used to mimic inflammatory skin conditions. Cells are pre-treated with apigenin before the addition of the inflammatory stimuli.[5]
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Assay): The production of NO, a key inflammatory mediator in macrophages, is measured in the cell culture supernatant using the Griess reagent. The supernatant is mixed with the Griess reagent, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The concentration of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits. These assays involve the use of specific antibodies to capture and detect the target cytokine.
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory genes like iNOS, COX-2, TNF-α, IL-6, and IL-1β are determined by qRT-PCR. Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers. The relative gene expression is typically normalized to a housekeeping gene like GAPDH.[6]
Western Blot Analysis
Western blotting is used to determine the protein levels of key signaling molecules involved in the inflammatory pathways, such as NF-κB and MAPKs. Cells are lysed, and the total protein is extracted. The proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins (e.g., phosphorylated and total forms of p65, ERK, JNK, p38). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of apigenin are primarily mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes. Apigenin has been shown to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of p65.[3]
MAPK Signaling Pathway
The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in cellular responses to external stimuli, including inflammation. Inflammatory stimuli activate these kinases through a cascade of phosphorylation events. Once activated, MAPKs can phosphorylate various transcription factors, leading to the expression of inflammatory genes. Studies have shown that apigenin can suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory triggers.[1]
References
- 1. Effects of Apigenin on RBL-2H3, RAW264.7, and HaCaT Cells: Anti-Allergic, Anti-Inflammatory, and Skin-Protective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory, anti-proliferative and anti-psoriatic potential of apigenin in RAW 264.7 cells, HaCaT cells and psoriasis like dermatitis in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic anti-inflammatory activity of apigenin and curcumin co-encapsulated in caseins assessed with lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of 3,6-Dimethoxyapigenin Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the mechanism of action of 3,6-Dimethoxyapigenin, a methoxyflavone with potential therapeutic applications. The focus is on utilizing knockout (KO) models to elucidate its interaction with the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][2][3]
Introduction
This compound is a derivative of apigenin, a natural flavonoid known to modulate several cellular signaling pathways, including the PI3K/Akt/mTOR axis.[4][5][6] Many studies suggest that apigenin and its derivatives exert anti-proliferative and pro-apoptotic effects by inhibiting this pathway.[4][7][8] However, direct confirmation of the specific molecular targets often requires precise genetic tools. This guide outlines a strategy using CRISPR-Cas9 mediated knockout models to validate the hypothesis that this compound's primary mechanism of action is through the inhibition of Akt phosphorylation.
For comparative analysis, we include Wortmannin, a well-characterized, potent, and irreversible inhibitor of PI3K, the upstream activator of Akt.
Hypothesized Signaling Pathway
The PI3K/Akt pathway is a key cascade in cell signaling.[9] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits and activates Akt.[10] Activated, phosphorylated Akt (p-Akt) proceeds to regulate downstream targets that control cell growth, proliferation, and survival.[2] this compound is hypothesized to inhibit the phosphorylation of Akt, thereby blocking downstream signaling.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apigenin, a Partial Antagonist of the Estrogen Receptor (ER), Inhibits ER-Positive Breast Cancer Cell Proliferation through Akt/FOXM1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Safety Operating Guide
Proper Disposal of 3,6-Dimethoxyapigenin: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 3,6-Dimethoxyapigenin, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.
Hazard Assessment and Waste Classification
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and may cause cancer[1]. Therefore, it must be disposed of as hazardous chemical waste. Under no circumstances should this compound be discarded as regular trash or poured down the drain.
Hazard Data Summary:
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Danger | Harmful if swallowed[1] |
| Carcinogenicity (Category 1B) | H350 | Danger | May cause cancer[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.
Step-by-Step Disposal Protocol
This protocol outlines the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including residual product and contaminated materials (e.g., weighing papers, gloves, pipette tips), in a designated, compatible hazardous waste container. The container should be clearly labeled "Hazardous Waste" and include the chemical name: "this compound."
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be collected in a designated hazardous liquid waste container. The container label must list all chemical constituents and their approximate concentrations. Do not mix incompatible waste streams.
Step 2: Container Management
-
Labeling: Ensure the hazardous waste container is accurately and clearly labeled with its contents.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Closure: Keep the waste container closed at all times, except when adding waste.
Step 3: Disposal
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Approved Facility: The disposal of this compound and its containers must be conducted through an approved waste disposal plant[1]. Your EHS department will manage the final disposal in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Avoid generating dust.
-
Cover the spill with an absorbent material.
-
Collect the spilled material and absorbent into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell[1].
-
If Exposed or Concerned: Seek medical advice or attention[1].
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3,6-Dimethoxyapigenin
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3,6-Dimethoxyapigenin in a laboratory setting. The following procedural steps and personal protective equipment (PPE) recommendations are designed to minimize risk and ensure safe operational conduct and disposal.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. For prolonged or repeated contact, it is advisable to check the glove's resistance to chemicals.[1] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect street clothing. For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron or suit should be considered.[2] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | To protect against dust particles and splashes. A face shield may be necessary for operations with a higher risk of splashing.[1][3] |
| Respiratory Protection | NIOSH-approved respirator | A particulate filter respirator (e.g., N95) is necessary when handling the powder outside of a containment device like a chemical fume hood to prevent inhalation of airborne particles.[1] |
Operational Plan: Step-by-Step Handling Procedure
2.1. Preparation and Weighing:
-
Location: All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Decontamination: Before starting, ensure the work area is clean and free of contaminants.
-
Weighing: Use a tared, sealed container for weighing to prevent the dispersal of powder. A microbalance within a ventilated enclosure is ideal.
2.2. Solubilization:
-
Solvent Addition: Add the solvent to the powdered compound slowly and carefully to avoid splashing.
-
Mixing: Use a vortex mixer or sonicator to ensure complete dissolution. Keep the container capped during mixing.
2.3. Experimental Use:
-
Transfers: When transferring solutions, use appropriate volumetric glassware and exercise caution to prevent spills.
-
Heating: If heating is required, do so in a well-ventilated area, away from flammable materials.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuation: For large spills, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For powdered spills, avoid raising dust. Gently cover the spill with an absorbent material. For liquid spills, contain the spill with absorbent pads.
-
Cleanup:
-
Powder: Carefully sweep up the absorbed material into a sealed, labeled container for disposal. Do not use a vacuum cleaner unless it is rated for hazardous dust.
-
Liquid: Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Personal Protective Equipment: Wear the full complement of recommended PPE during cleanup.[1]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[4]
Visual Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
